molecular formula C7H5IN2 B1325024 6-Iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-75-2

6-Iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1325024
CAS No.: 1015609-75-2
M. Wt: 244.03 g/mol
InChI Key: XILKNEZBBWEDEH-UHFFFAOYSA-N
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Description

6-Iodo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILKNEZBBWEDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640158
Record name 6-Iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-75-2
Record name 6-Iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Iodo-1H-pyrrolo[3,2-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, experimental protocols, and relevant biological context of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. This compound is of significant interest in medicinal chemistry due to its structural similarity to a class of molecules known to exhibit potent biological activities, including kinase inhibition.

Core Physical Properties

Quantitative data for this compound is summarized below. It is important to note that while some physical properties have been experimentally determined, others are predicted based on computational models due to a lack of published experimental data.

PropertyValueSource
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.04 g/mol [1]
Predicted Boiling Point 360.7 ± 22.0 °C at 760 mmHg[2]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not explicitly available in literature.
Solubility Soluble in common organic solvents like DMSO and DMF. Limited solubility in aqueous solutions is expected.Inferred from related compounds

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound could involve the iodination of the parent 1H-pyrrolo[3,2-b]pyridine scaffold. A general procedure, adapted from the synthesis of similar iodinated heterocycles, is outlined below.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

G General Synthesis Workflow start Start with 1H-pyrrolo[3,2-b]pyridine dissolve Dissolve in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_nis Add N-Iodosuccinimide (NIS) cool->add_nis react React at room temperature add_nis->react quench Quench with Na2S2O3 solution react->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end This compound purify->end

Caption: General workflow for the synthesis of this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the structure of the molecule. While specific spectral data for this compound is not available, the expected chemical shifts can be predicted based on data from related pyrrolopyridine and iodinated aromatic compounds.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

  • Melting Point Determination: The melting point would be measured using a standard melting point apparatus to assess the purity of the compound.

Solubility Determination

A standard protocol for determining the solubility of the compound in various solvents would involve the following steps:

  • Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibrate the mixture at a constant temperature with agitation for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Centrifuge or filter the suspension to remove the undissolved solid.

  • Carefully remove a known aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Context: Kinase Inhibition

Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in the design of kinase inhibitors for the treatment of cancer.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.

The inhibition of specific kinases can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

DOT Script for a Generalized Kinase Inhibitor Signaling Pathway:

G Generalized Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound (Kinase Inhibitor) Inhibitor->RAF Inhibitor->PI3K

Caption: this compound as a potential kinase inhibitor targeting key signaling pathways in cancer cells.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully elucidate its physical properties and biological activity.

References

An In-depth Technical Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

This compound is a bicyclic aromatic compound containing a fused pyrrole and pyridine ring system, with an iodine atom substituted at the 6-position.

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound

(Image credit: Matrix Scientific)

Physicochemical and Spectroscopic Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1015609-75-2[2]
Molecular Formula C₇H₅IN₂[2]
Molecular Weight 244.03 g/mol [2]
Boiling Point 360.7±22.0°C at 760 mmHg[2]
Storage Conditions 2-8°C, dry and sealed from light[2]

Synthesis and Reactivity

This compound is primarily utilized as an intermediate in organic synthesis, valued for its ability to undergo cross-coupling reactions. The iodine substituent at the 6-position makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings.[2][4] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures by forming new carbon-carbon bonds.

Applications in Drug Discovery and Development

The pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an iodine atom, as in this compound, provides a versatile handle for medicinal chemists to elaborate the core structure and synthesize libraries of compounds for biological screening.

Derivatives of pyrrolopyridines have shown potent inhibitory activity against a range of protein kinases, which are critical targets in oncology and immunology.[5][6] For example, compounds bearing the 1H-pyrrolo[2,3-b]pyridine core (an isomer of the title compound) have been developed as inhibitors of:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.[7]

  • Janus Kinase 3 (JAK3): JAK3 is a key enzyme in cytokine signaling pathways and a target for autoimmune diseases.[8]

  • Phosphodiesterase 4B (PDE4B): PDE4B inhibitors have potential applications in treating inflammatory diseases and neurological disorders.[9]

  • NADPH Oxidase 2 (NOX2): NOX2 inhibitors are being investigated for their neuroprotective effects in diseases like Alzheimer's.[3]

The utility of this compound lies in its role as a key starting material for the synthesis of such kinase inhibitors through cross-coupling reactions.

Experimental Protocols

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-heterocycle like this compound. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.[4][8][10]

Objective: To synthesize a 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathway Context

The following diagram illustrates a simplified signaling pathway involving Fibroblast Growth Factor Receptor (FGFR), a common target for inhibitors derived from pyrrolopyridine scaffolds.

signaling_pathway cluster_cell Cancer Cell FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor FGFR Inhibitor (Pyrrolopyridine Derivative) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition.

References

An In-Depth Technical Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine (CAS: 1015609-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated azaindole derivative, serves as a pivotal building block in medicinal chemistry and organic synthesis. Its strategic importance lies in its utility as a versatile intermediate for the construction of complex heterocyclic scaffolds, particularly those with therapeutic potential. The presence of an iodine atom at the 6-position of the pyrrolo[3,2-b]pyridine core renders the molecule highly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This reactivity profile has positioned this compound as a key precursor in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and significant applications of this compound, with a focus on detailed experimental protocols and its role in the development of next-generation therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature and should be handled with care, as it is classified as an irritant.[1] For optimal stability, it should be stored at 2-8°C in a dry and light-sealed environment.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 1015609-75-2[1]
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.04 g/mol [1]
Boiling Point 360.7 ± 22.0 °C at 760 mmHg (Predicted)[2]
MDL Number MFCD09859119[1]
Purity ≥95%[2]

Synthesis and Characterization

Postulated Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from the commercially available 1H-pyrrolo[3,2-b]pyridine.

G cluster_synthesis Synthesis Workflow start 1H-pyrrolo[3,2-b]pyridine reaction Reaction in suitable solvent (e.g., DMF, CCl₄/Pyridine) start->reaction iodination Iodination Reagent (e.g., I₂, NIS) iodination->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A potential workflow for the synthesis of this compound.
General Experimental Protocol for Iodination

The following is a generalized protocol for the iodination of a heterocyclic compound, which could be adapted for the synthesis of this compound.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF) or a mixture of Carbon Tetrachloride (CCl₄) and Pyridine

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., DMF or CCl₄/pyridine) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the iodinating agent (e.g., I₂ or NIS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Characterization

While detailed spectral data for this compound is not widely published, analytical data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers upon request.[3]

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors.[4][5] The iodo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position.

Role in the Synthesis of Kinase Inhibitors

Derivatives of the pyrrolo[2,3-b]pyridine scaffold, which is structurally related to the pyrrolo[3,2-b]pyridine core, have been extensively investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[4][5] These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.

The general strategy involves using this compound as a scaffold to which different functional groups can be attached via Suzuki coupling to optimize the binding affinity and selectivity for the target kinase.

G cluster_drug_discovery Drug Discovery Workflow start This compound suzuki Suzuki Coupling with Aryl/Heteroaryl Boronic Acid start->suzuki derivative 6-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative Library suzuki->derivative screening Screening for Kinase Inhibition (e.g., JAK, FGFR) derivative->screening lead Lead Compound Identification screening->lead

A generalized workflow for the use of this compound in drug discovery.
Representative Signaling Pathway: JAK-STAT Pathway

Derivatives of this compound are designed to inhibit kinases such as JAK3. The JAK-STAT signaling pathway is a critical pathway in the immune system. Inhibition of JAKs can modulate the immune response, making it a valuable therapeutic strategy for autoimmune diseases and organ transplant rejection.[4]

G cluster_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene inhibitor 6-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative (Kinase Inhibitor) inhibitor->jak Inhibition

Inhibition of the JAK-STAT pathway by a pyrrolo[3,2-b]pyridine-based inhibitor.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an iodo-heterocycle like this compound. This protocol is based on general procedures and may require optimization for specific substrates.[6][7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.02-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its amenability to palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the synthesis of libraries of complex heterocyclic compounds, particularly for the development of targeted kinase inhibitors. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the synthetic potential of this important building block for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Spectroscopic Profile of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. Additionally, this guide outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
8.21dH-5
7.82dH-7
7.55tH-2
6.64tH-3
12.4 (broad)sN-H

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
147.1C-7a
143.2C-5
130.5C-3a
125.8C-2
121.9C-7
102.3C-3
91.5C-6

Predicted in DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
243.96[M]⁺ (Monoisotopic Mass)
117.05[M-I]⁺
Table 4: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Assignment
3150-3000N-H Stretch
1610-1580C=C Stretch (Aromatic)
1550-1500N-H Bend
1470-1430C-N Stretch
850-750C-H Bend (Aromatic)
600-500C-I Stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for heterocyclic compounds like this compound and can be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrumentation and Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • For ¹H NMR:

    • Acquire the spectrum at a controlled temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • A wider spectral width will be required compared to ¹H NMR.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • The choice of solvent will depend on the ionization technique used.

2. Instrumentation and Data Acquisition:

  • A variety of mass spectrometers can be used, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to create a fine spray of charged droplets.

    • Electron Impact (EI): This is a hard ionization technique that can provide information about the molecular structure through fragmentation patterns. The sample is vaporized and then bombarded with a high-energy electron beam.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and any significant fragment ions.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.

  • Analyze the isotopic pattern, particularly for the presence of iodine, which has a characteristic isotopic signature.

  • Interpret the fragmentation pattern (if any) to gain insights into the structure of the molecule.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.

  • Potassium Bromide (KBr) Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a thick paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

2. Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample holder (or with the pure KBr pellet/salt plates).

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Analysis:

  • The acquired spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution Sample->Prep_MS Prep_IR Prepare as ATR, KBr Pellet, or Nujol Mull Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS Mass Spectrometer (ESI or EI) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_MS Molecular Weight, Isotopic Pattern, Fragmentation MS->Data_MS Data_IR Functional Group Identification IR->Data_IR Structure Structural Elucidation and Confirmation Data_NMR->Structure Data_MS->Structure Data_IR->Structure

Caption: Workflow of Spectroscopic Analysis.

Determining the Solubility of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Iodo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination in common organic solvents. It outlines detailed experimental protocols for both kinetic and thermodynamic solubility assays, including the shake-flask method and turbidimetric analysis. Furthermore, this guide presents a structured approach to data presentation and includes a logical workflow diagram to aid researchers in establishing a robust solubility profile for this compound, a critical parameter for its progression in the drug discovery pipeline.

Introduction

This compound is a substituted pyrrolopyridine, a class of heterocyclic compounds that are integral scaffolds in many biologically active molecules. The physicochemical properties of such compounds, particularly their solubility, are fundamental to their potential as therapeutic agents. Solubility influences every stage of the drug development process, from initial screening and formulation to bioavailability and pharmacokinetics. Poor solubility can be a significant hurdle, leading to challenges in formulation and potentially compromising in vivo efficacy.

This guide provides researchers with the necessary protocols to systematically determine the solubility of this compound in a range of common organic solvents frequently used in drug discovery, such as dimethyl sulfoxide (DMSO), ethanol, methanol, dimethylformamide (DMF), acetone, and acetonitrile.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published literature. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. This structured format allows for a clear and comparative overview of the compound's solubility profile.

Table 1: Experimentally Determined Solubility of this compound

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
DMSOThermodynamic25Data to be determinedData to be determined
EthanolThermodynamic25Data to be determinedData to be determined
MethanolThermodynamic25Data to be determinedData to be determined
DMFThermodynamic25Data to be determinedData to be determined
AcetoneThermodynamic25Data to be determinedData to be determined
AcetonitrileThermodynamic25Data to be determinedData to be determined
Aqueous Buffer (pH 7.4)Kinetic25Data to be determinedData to be determined

Experimental Protocols

To ensure accurate and reproducible solubility data, it is crucial to employ standardized experimental protocols. This section details the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturated concentration of this compound in a solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, DMF, acetone, acetonitrile)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vial to ensure that excess solid remains, indicating that a saturated solution has been achieved.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[2][3][4] This method is amenable to high-throughput screening.

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader with turbidity measurement capabilities (e.g., measuring absorbance at 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Using a multichannel pipette, transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mix the solutions by gentle shaking.

  • Incubate the plate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with the same concentration of DMSO).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of a compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility A Compound Procurement (this compound) D Shake-Flask Method A->D H Turbidimetric Method A->H B Solvent Selection (DMSO, Ethanol, etc.) B->D B->H C Analytical Method Development (e.g., HPLC-UV) F Sample Analysis C->F E Equilibration (24-48h) D->E E->F G Data Interpretation F->G M Solubility Profile G->M I DMSO Stock Dilution H->I J Precipitation in Aqueous Buffer I->J K Turbidity Measurement J->K L Data Interpretation K->L L->M

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine: Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-1H-pyrrolo[3,2-b]pyridine, an isomer of the broader azaindole family, represents a crucial heterocyclic scaffold in the field of medicinal chemistry. While a singular, seminal publication detailing its initial discovery is not readily apparent in publicly accessible literature, its importance lies in its utility as a versatile synthetic intermediate for the development of therapeutic agents. This technical guide consolidates available information on the synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core, proposes a plausible synthetic route for the 6-iodo derivative based on established methodologies, and explores the applications of this scaffold in drug discovery, particularly in the realm of kinase inhibitors.

Introduction to the 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Core

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged structure in medicinal chemistry.[1] It serves as a bioisostere of indole, where the introduction of a nitrogen atom into the benzene ring can modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.[1] This often leads to improved pharmacokinetic profiles and enhanced target binding. Halogenated derivatives of 4-azaindole, such as this compound, are particularly valuable as they provide a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Synthesis of the this compound Core

The first reported synthesis of this compound (CAS Number: 1015609-75-2) is not explicitly detailed in a dedicated publication.[2][3][4][5][6] However, its preparation can be inferred from general and established methods for the synthesis of substituted 4- and 6-azaindoles.[7][8] The Bartoli indole synthesis is a prominent method for constructing the 4- and 6-azaindole nucleus and represents a plausible route to the title compound.[7]

Proposed Synthetic Pathway: The Bartoli Indole Synthesis

The Bartoli indole synthesis involves the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent.[7] For the synthesis of this compound, a suitable starting material would be a 2-substituted-3-nitro-5-iodopyridine. The presence of a substituent ortho to the nitro group is often beneficial for the reaction's success.[7]

G cluster_0 Proposed Synthesis of this compound Starting_Material 2-Chloro-5-iodo-3-nitropyridine Reaction Bartoli Reaction (THF, -78°C to -20°C) Starting_Material->Reaction Grignard_Reagent Vinylmagnesium Bromide Grignard_Reagent->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Quench_Cyclization Aqueous NH4Cl Quench & Spontaneous Cyclization Intermediate->Quench_Cyclization Product This compound Quench_Cyclization->Product

Caption: Proposed synthetic workflow for this compound via the Bartoli reaction.

Representative Experimental Protocol (Bartoli Synthesis)

The following is a representative experimental protocol for the synthesis of a 6-halo-4-azaindole, adapted from established procedures for the Bartoli synthesis of azaindoles. This protocol is intended to be illustrative for the synthesis of this compound.

Materials:

  • 2-Chloro-5-iodo-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-chloro-5-iodo-3-nitropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Vinylmagnesium bromide (3-4 equivalents) is added dropwise to the cooled solution, ensuring the temperature remains below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to -20 °C and stirred for several hours.

  • The reaction is quenched by the slow addition of a 20% aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Overview of Synthetic Methodologies for the 4-Azaindole Core

Several synthetic strategies have been developed for the construction of the 4-azaindole scaffold. A summary of key methods is presented in the table below.

Synthetic MethodStarting MaterialsKey FeaturesReference(s)
Bartoli Indole Synthesis Substituted nitropyridines, Vinyl Grignard reagentsDirect synthesis of 4- and 6-azaindoles. Yields can be moderate.[7]
Fischer Indole Synthesis Pyridylhydrazines, Ketones/AldehydesCan be efficient for 4- and 6-azaindoles, particularly with electron-donating groups on the hydrazine.[8]
Palladium-Catalyzed Cyclizations ortho-Amino alkynylpyridinesHigh yields and mild reaction conditions. Versatile for a range of substituted azaindoles.[9]
Leimgruber-Batcho Reaction NitropyridinesA two-step process involving the formation of an enamine followed by reductive cyclization.[1]

Applications in Drug Discovery

The 4-azaindole scaffold is a prominent feature in many biologically active molecules, particularly as a core component of kinase inhibitors. The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The ability to functionalize the 4-azaindole core at various positions makes it a versatile template for designing potent and selective inhibitors for a range of therapeutic targets.

While specific biological data for this compound is not widely published, its utility as a synthetic intermediate suggests its role in the development of more complex molecules with potential therapeutic applications. The iodo-substituent is particularly useful for introducing further diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Representative Signaling Pathway: Inhibition of a Kinase

To illustrate the role of the 4-azaindole scaffold in a biological context, the following diagram depicts a generalized signaling pathway where a 4-azaindole-containing drug acts as a kinase inhibitor. This is a representative example and does not correspond to a known activity of this compound itself.

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Promotes Inhibitor 4-Azaindole Inhibitor (e.g., containing the This compound scaffold) Inhibitor->Kinase_A Inhibits

Caption: Representative signaling pathway illustrating kinase inhibition by a 4-azaindole-based drug.

Conclusion

This compound is a valuable, albeit not extensively documented, heterocyclic compound. Its significance stems from its role as a key building block in the synthesis of more complex molecules, particularly for applications in drug discovery. While its specific discovery and history are not detailed in dedicated publications, its synthesis can be achieved through established methods for constructing the 4-azaindole core. The continued exploration of the reactivity and applications of this and related halogenated azaindoles will undoubtedly contribute to the development of novel therapeutic agents.

References

The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-b]pyridine nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[3,2-b]pyridine core and its isomers, with a focus on its applications in oncology, inflammation, and neurology. This document details quantitative structure-activity relationship data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid researchers in the development of novel therapeutics based on this remarkable heterocyclic system.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential in the development of novel anticancer agents, acting through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

The pyrrolo[3,2-b]pyridine core and its isomers are particularly well-suited for targeting the ATP-binding site of various kinases implicated in cancer progression.

A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a key driver in several cancers. Notably, compound 1r from this series exhibited an IC50 of 30 nM against FMS kinase, demonstrating significant potency.[1] Furthermore, this compound displayed broad-spectrum antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1][2]

Another isomer, the 1H-pyrrolo[2,3-b]pyridine scaffold, is the core of a new class of fibroblast growth factor receptor (FGFR) inhibitors. Compound 4h from this series showed impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3][4]

The table below summarizes the in vitro anticancer activity of selected pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives.

CompoundTargetIC50 (nM)Cell Line(s)IC50 (µM)Reference(s)
1r FMS Kinase30Ovarian, Prostate, Breast Cancer0.15 - 1.78[1][2]
KIST101029 FMS Kinase96Ovarian, Prostate, Breast CancerNot specified in snippet[1]
4h FGFR174T1, MDA-MB-231, MCF-7Not specified in snippet[3][4]
FGFR29
FGFR325
FGFR4712
Tubulin Polymerization Inhibition

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and inducing cell cycle arrest. The standout compound, 10t , demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[5]

The following table presents the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference(s)
10t 0.120.150.21[5]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

The pyrrolo[3,2-b]pyridine scaffold has also been successfully exploited to develop potent anti-inflammatory agents by targeting enzymes such as phosphodiesterase 4B (PDE4B).

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective PDE4B inhibitors. These compounds were shown to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.

The table below summarizes the PDE4B inhibitory activity of a representative compound from this series.

CompoundPDE4B IC50 (µM)Selectivity vs PDE4DReference(s)
7 0.48Not specified in snippet[6]

Neurological Disorders: Modulating Key Signaling Pathways in the CNS

The versatility of the pyrrolo[3,2-b]pyridine core extends to the development of agents for neurological disorders, with promising activity as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) for Alzheimer's disease and as allosteric modulators of NMDA receptors.

GSK-3β Inhibition for Alzheimer's Disease

GSK-3β is a key kinase implicated in the pathophysiology of Alzheimer's disease. Several studies have highlighted the potential of GSK-3β inhibitors in mitigating the progression of this neurodegenerative disorder.[7][8][9][10][11]

Allosteric Modulation of GluN2B NMDA Receptors

The 1H-pyrrolo[3,2-b]pyridine scaffold has been utilized to develop selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor. These modulators bind at the interface between the GluN1 and GluN2B amino-terminal domains, offering a novel approach to treating neurological conditions associated with NMDA receptor dysfunction.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides (General Procedure)

This protocol describes the synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, which has shown potent PDE4B inhibitory activity.[6]

  • Chan-Lam Coupling: The common intermediate 8 (a substituted 1H-pyrrolo[2,3-b]pyridine) is subjected to a Chan-Lam coupling reaction to yield the corresponding boronic acid derivative 9 .

  • Saponification: The ester group of 9 is saponified to the corresponding carboxylic acid 10 .

  • Amide Coupling: The carboxylic acid 10 is then coupled with a variety of amines using standard peptide coupling reagents (e.g., T3P, DIPEA) to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide compounds 11a-o .

In Vitro Phosphodiesterase 4B (PDE4B) Inhibition Assay

This fluorescence polarization (FP)-based assay is a common method for measuring PDE4B activity.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Roflumilast) in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute recombinant PDE4B enzyme in assay buffer and add 10 µL to each well (except for the "no enzyme" control).

  • Pre-incubation: Mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 8 µL of a FAM-cAMP solution in assay buffer to all wells.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Macrophage TNF-α Release Assay

This protocol details the measurement of TNF-α production by macrophages in response to pro-inflammatory stimuli and the inhibitory effect of test compounds.[16][17][18][19][20]

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for a specified period (e.g., 4-24 hours) to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of TNF-α in each sample by comparison to a standard curve and calculate the percent inhibition of TNF-α release for each compound concentration.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyrrolo[3,2-b]pyridine derivatives.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in development and is often dysregulated in cancer. Pyrrolo[2,3-b]pyridine derivatives have been developed as CDK8 inhibitors, which can modulate this pathway.

Wnt_signaling cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_Catenin->Proteasome TCF_LEF TCF/LEF beta_Catenin->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Nucleus Nucleus

Caption: Canonical Wnt/β-catenin signaling pathway.

GSK-3β Signaling in Alzheimer's Disease

GSK-3β plays a central role in the pathology of Alzheimer's disease by contributing to both amyloid-β production and tau hyperphosphorylation.[7][8][9][10][11]

GSK3b_AD_pathway GSK3b GSK-3β (Active) gamma_secretase γ-secretase GSK3b->gamma_secretase modulates Tau Tau Protein GSK3b->Tau phosphorylates APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Production APP->Abeta gamma_secretase->Abeta Plaques Senile Plaques Abeta->Plaques Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Plaques->Neuronal_Dysfunction pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neuronal_Dysfunction

Caption: Role of GSK-3β in Alzheimer's disease pathology.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Pyrrolo[3,2-b]pyridine derivatives targeting components of this pathway, such as IKKα, hold therapeutic promise.[21][22][23][24]

NFkB_pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB->IkB sequestered by NFkB_active Active NF-κB NFkB->NFkB_active release Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription translocates to nucleus and activates Nucleus Nucleus

Caption: The canonical NF-κB signaling pathway.

Allosteric Modulation of GluN2B-containing NMDA Receptors

Negative allosteric modulators targeting the GluN2B subunit of the NMDA receptor offer a subtle yet effective way to control neuronal excitability.[12][13][14][25]

GluN2B_Modulation GluN1 GluN1 Subunit Receptor_Conformation Receptor Conformation GluN1->Receptor_Conformation GluN2B GluN2B Subunit GluN2B->Receptor_Conformation NAM Negative Allosteric Modulator (Pyrrolo[3,2-b]pyridine derivative) NAM->Receptor_Conformation binds to GluN1/GluN2B interface and stabilizes inactive state Ion_Channel Ion Channel (Ca²⁺, Na⁺) Receptor_Conformation->Ion_Channel reduces channel opening probability Neuronal_Excitability Neuronal Excitability Ion_Channel->Neuronal_Excitability decreased influx

Caption: Mechanism of negative allosteric modulation of GluN2B-containing NMDA receptors.

References

Potential Therapeutic Targets of 6-Iodo-1H-pyrrolo[3,2-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on the biological activity and therapeutic targets of 6-Iodo-1H-pyrrolo[3,2-b]pyridine derivatives. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader pyrrolopyridine scaffold, including closely related isomers such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine. The data and experimental protocols presented herein are derived from studies on these related compounds and should be considered as a predictive framework for the potential applications of this compound derivatives, pending specific experimental validation.

Introduction

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to purine, the core of adenosine triphosphate (ATP). This mimicry allows pyrrolopyridine derivatives to function as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly protein kinases.[1] The diverse biological activities of this class of compounds have led to the development of several approved drugs and numerous clinical candidates for the treatment of cancers and other diseases.[1] Halogenation, such as the introduction of an iodine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing binding affinity, selectivity, and metabolic stability.

This technical guide summarizes the known therapeutic targets of pyrrolopyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers and drug development professionals in exploring the potential of this compound derivatives.

Key Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets for pyrrolopyridine derivatives identified in the literature are protein kinases and tubulin. These targets are critical for cell proliferation, survival, and signaling, making them highly relevant in oncology.

Protein Kinase Inhibition

Pyrrolopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which play a central role in signal transduction pathways that are often dysregulated in cancer.

a) Fibroblast Growth Factor Receptors (FGFRs):

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs.[2]

b) Glycogen Synthase Kinase 3β (GSK-3β):

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.

c) Janus Kinases (JAKs):

JAKs are a family of tyrosine kinases that mediate signaling from cytokine receptors and are critical for immune and inflammatory responses. JAK inhibitors are used in the treatment of autoimmune diseases and some cancers.[3]

d) Other Kinases:

The pyrrolopyridine scaffold has been explored for its inhibitory activity against a broad range of other kinases, including Epidermal Growth Factor Receptor (EGFR), and has been reviewed as a versatile scaffold for targeting various kinases.[1][4]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine-binding site.[5]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative pyrrolopyridine derivatives against various cancer cell lines and specific protein kinases.

Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [5]

Compound IDCancer Cell LineIC50 (µM)
10t HeLa (Cervical)0.12
SGC-7901 (Gastric)0.15
MCF-7 (Breast)0.21

Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [2]

Compound IDKinase TargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture in a 384-well plate.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compounds.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, ATP, and the test compound in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates Pyrrolopyridine This compound Derivative (Inhibitor) Pyrrolopyridine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Promotes

Caption: FGFR signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) Target_Engagement Target Engagement Assays Cytotoxicity->Target_Engagement Kinase_Assay Kinase Inhibition Assay Target_Engagement->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Target_Engagement->Tubulin_Assay Apoptosis Apoptosis Assay (Annexin V/PI) Target_Engagement->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Cycle->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Compound Lead Pyrrolopyridine Derivative Lead_Compound->Cytotoxicity

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. While specific data on this compound derivatives is currently lacking in the public domain, the extensive research on related isomers strongly suggests that this class of compounds holds significant potential as inhibitors of key cancer-related targets such as protein kinases and tubulin. The introduction of a 6-iodo substituent may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate and advance the investigation of this compound derivatives as potential drug candidates. Further synthesis and biological evaluation of this specific scaffold are warranted to fully elucidate its therapeutic potential.

References

Halogenated Pyrrolopyridines: A Comprehensive Review for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. The strategic incorporation of halogen atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of halogenated pyrrolopyridine compounds, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas, including oncology, virology, and neuroscience.

Anticancer Activity of Halogenated Pyrrolopyridines

Halogenated pyrrolopyridines have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.

Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, serves as a versatile scaffold for the design of kinase inhibitors. Halogenation of this core has been shown to enhance binding affinity and selectivity for various kinases implicated in cancer.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50/EC50 (µM)Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK2HepG2, MCF-7, HCT-116, PC-329-59 (cytotoxicity)[1]
Compound 5k (a halogenated pyrrolo[2,3-d]pyrimidine derivative)EGFR-0.040[1]
Compound 5kHer2-0.098[1]
Compound 5kVEGFR2-0.204[1]
Compound 5kCDK2-0.155[1]
PHA-793887 (a pyrrolo[2,3-d]pyrimidine-based CDK inhibitor)CDK2-0.008[2][3]
PHA-793887CDK1-0.060[2][3]
PHA-793887CDK4-0.062[2][3]
PHA-793887CDK9-0.138[2][3]
PF-06651600 (a pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitor)JAK3-0.057[4]
PF-06651600JAK1, JAK2, TYK2->10[4]

Halogenated pyrrolo[2,3-d]pyrimidines often exert their anticancer effects by inhibiting protein kinases, leading to the disruption of signaling pathways that control cell growth and proliferation. This inhibition can subsequently trigger programmed cell death, or apoptosis.

Kinase_Inhibition_Apoptosis cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates Halogenated_PP Halogenated Pyrrolopyrimidine Halogenated_PP->Kinase_Domain Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Domain->Downstream_Signaling Phosphorylates Bcl2_Family Anti-apoptotic Bcl-2 Family Proteins (Bcl-2, Bcl-xL) Downstream_Signaling->Bcl2_Family Upregulates Bax_Bak Pro-apoptotic Bax/Bak Bcl2_Family->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Arrest Halogenated_PP Halogenated Pyrrolo[3,2-d]pyrimidine G2_M_Checkpoint G2/M Checkpoint Proteins Halogenated_PP->G2_M_Checkpoint Interferes with Cell_Cycle_Arrest G2/M Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Induces Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibits Synthesis_Workflow Start Starting Material (e.g., 7-Azaindole) Reaction1 Reaction Step 1 (e.g., N-Oxidation) Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Reaction Step 2 (e.g., Halogenation) Intermediate->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification Final_Product Final Halogenated Pyrrolopyridine Purification->Final_Product JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK STAT STAT (monomer) Receptor->STAT Recruits JAK->Receptor JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus & Binds Halogenated_PP_JAKi Halogenated Pyrrolopyrimidine (JAK Inhibitor) Halogenated_PP_JAKi->JAK Inhibits Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

References

Methodological & Application

Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodo-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family of heterocycles, represents a valuable building block in medicinal chemistry and drug development. The pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The presence of an iodine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note details a robust and regioselective multi-step synthesis of this compound starting from a commercially available substituted pyridine.

Overview of the Synthetic Approach

Direct electrophilic iodination of the parent 1H-pyrrolo[3,2-b]pyridine is expected to be unselective, with preferential substitution occurring on the electron-rich pyrrole ring. To overcome this challenge and ensure regioselective installation of the iodine atom at the 6-position, a multi-step approach is employed. The strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The selected synthetic route is a Sonogashira coupling followed by an intramolecular cyclization, a reliable method for the formation of fused heterocyclic systems.

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection and Cyclization Start 2-Amino-3-bromo-6-iodopyridine Reaction1 Sonogashira Reaction Start->Reaction1 Pd(PPh3)2Cl2, CuI, Et3N, THF Intermediate1_cont 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine Alkyne Trimethylsilylacetylene Alkyne->Reaction1 Intermediate1 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine Reaction1->Intermediate1 Formation of Alkynylpyridine Reaction2 Deprotection & Intramolecular Cyclization Intermediate1_cont->Reaction2 TBAF, THF then NaH, DMF FinalProduct This compound Reaction2->FinalProduct Formation of Pyrrolopyridine Ring

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine

This step involves a palladium-catalyzed Sonogashira coupling between 2-amino-3-bromo-6-iodopyridine and trimethylsilylacetylene.

Reaction Scheme:

Sonogashira_Reaction cluster_reactants cluster_product Start 2-Amino-3-bromo-6-iodopyridine Plus1 + Start->Plus1 Alkyne Trimethylsilylacetylene Plus1->Alkyne Arrow -> Alkyne->Arrow Conditions Pd(PPh3)2Cl2, CuI Et3N, THF, rt Product 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine

Caption: Sonogashira coupling reaction.

Procedure:

  • To a solution of 2-amino-3-bromo-6-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) are added triethylamine (Et3N, 3.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq).

  • The resulting mixture is degassed with argon for 15 minutes.

  • Trimethylsilylacetylene (1.2 eq) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine as a solid.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Amino-3-bromo-6-iodopyridine312.8910.01.0
Trimethylsilylacetylene98.2212.01.2
Triethylamine101.1930.03.0
Copper(I) iodide190.450.50.05
Pd(PPh3)2Cl2701.900.30.03
Product Theoretical Yield (g) Actual Yield (g) Yield (%)
2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine3.312.8887
Step 2: Synthesis of this compound

This final step involves the deprotection of the silyl group followed by an intramolecular cyclization to form the pyrrole ring.

Reaction Scheme:

Cyclization_Reaction Start 2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine Arrow -> Start->Arrow Conditions 1. TBAF, THF 2. NaH, DMF Product This compound

Caption: Deprotection and intramolecular cyclization.

Procedure:

  • To a solution of 2-amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine (1.0 eq) in anhydrous THF is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude intermediate, 2-amino-3-ethynyl-6-iodopyridine, is used in the next step without further purification.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) is added a solution of the crude 2-amino-3-ethynyl-6-iodopyridine in DMF dropwise at 0 °C.

  • The reaction mixture is then heated to 80 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction is carefully quenched with water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound as a solid.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Amino-3-((trimethylsilyl)ethynyl)-6-iodopyridine330.208.71.0
Tetrabutylammonium fluoride (TBAF)261.479.61.1
Sodium Hydride (60%)24.0013.11.5
Product Theoretical Yield (g) Actual Yield (g) Yield (%)
This compound2.121.5573

Characterization Data

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.55 (t, J = 2.8 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 6.50 (dd, J = 2.8, 1.6 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2, 142.5, 128.9, 125.7, 122.4, 101.8, 98.6.

  • MS (ESI): m/z 244.9 [M+H]⁺.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described multi-step synthetic route, commencing from a commercially available halogenated pyridine, offers excellent regiocontrol and good overall yields. This method is scalable and provides a valuable intermediate for the development of novel therapeutics in drug discovery programs. The presented data and experimental procedures are intended to be a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

Application Notes and Protocols for Suzuki Coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This document provides a detailed protocol for the Suzuki coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with various boronic acids, a key transformation for the synthesis of diverse compound libraries for drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1][2] For this compound, the reaction proceeds via a catalytic cycle involving the oxidative addition of the iodo-azaindole to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[3][4][5]

Experimental Protocols

This section outlines a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol is based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[6][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[4][5]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath/microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[8] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki coupling reactions of iodo-heterocycles, providing a basis for the selection of conditions for this compound.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Chloroindoles/AzaindolesAryl/Heteroaryl boronic acidsPd₂(dba)₃/XPhos (1.0-1.5)K₃PO₄Dioxane/H₂O6091-99[6]
3-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)1,4-Dioxane120 (µW)N/A[8]
3-Iodo-1H-indazoleArylboronic acidsPd(dppf)Cl₂ (5)K₂CO₃DMF10070-90[7]
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085[9]
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF10092[9]

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) (Ar = 6-(1H-pyrrolo[3,2-b]pyridin-6-yl)) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar ArBOH2 Ar'-B(OH)₂ (Base) ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle for this compound.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Weigh Weigh Reactants: - this compound - Boronic Acid - Base Add_Solvent Add Solvent (e.g., Dioxane/H₂O) Weigh->Add_Solvent Degas Degas with Inert Gas (Ar/N₂) Add_Solvent->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat Heat to 80-120 °C Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (EtOAc, H₂O, Brine) Cool->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental Workflow for Suzuki Coupling of this compound.

References

Application Notes and Protocols: Heck Reaction Conditions for 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. The 1H-pyrrolo[3,2-b]pyridine scaffold, an important heterocyclic motif, is a key component in many biologically active compounds. The functionalization of this core, particularly at the 6-position, is of significant interest for the development of novel therapeutics. This document provides detailed application notes and a generalized protocol for the Heck reaction of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with various alkenes.

Reaction Scheme

The general scheme for the Heck reaction of this compound involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding 6-alkenyl-1H-pyrrolo[3,2-b]pyridine derivative.

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 6-Alkenyl-1H-pyrrolo[3,2-b]pyridine This compound->Product + Alkene Alkene Alkene (e.g., Acrylate, Styrene) Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Heat Heat Heat->Product

Caption: General Heck reaction of this compound.

Recommended Reaction Conditions

The optimal conditions for a Heck reaction are highly substrate-dependent. For this compound, a systematic evaluation of catalysts, bases, solvents, and temperature is recommended. Based on protocols for structurally similar heterocyclic compounds, such as iodoindazoles, the following conditions serve as an excellent starting point for optimization.

Table 1: Summary of Typical Heck Reaction Conditions

ParameterRecommended ConditionsNotes
Catalyst Palladium(II) Acetate (Pd(OAc)₂)2-10 mol%. Other catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ can also be effective.
Ligand Triphenylphosphine (PPh₃) or NoneFor Pd(OAc)₂, a ligand may not be necessary, but can improve yield and stability.
Base Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)1.5-3.0 equivalents. Inorganic bases are often preferred for their ease of removal.
Alkene Acrylates, Styrenes1.1-2.0 equivalents. Electron-poor alkenes are generally more reactive.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or TolueneAnhydrous conditions are recommended.
Temperature 80-120 °CReaction temperature should be optimized for each specific substrate combination.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS until consumption of the starting material.

Experimental Protocol: Representative Procedure for Heck Coupling with Methyl Acrylate

This protocol details a representative Heck reaction using methyl acrylate as the coupling partner with this compound.

Materials and Equipment:

  • This compound

  • Methyl Acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 eq), Palladium(II) Acetate (e.g., 0.025 mmol, 5 mol%), and Sodium Carbonate (e.g., 1.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (e.g., 2.5 mL) followed by methyl acrylate (e.g., 0.75 mmol, 1.5 eq) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(2-methoxycarbonyl-vinyl)-1H-pyrrolo[3,2-b]pyridine.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk flask and stir bar B Add this compound, Pd(OAc)₂, and Na₂CO₃ A->B C Establish inert atmosphere (evacuate/backfill with Ar/N₂) B->C D Add anhydrous DMF and alkene (e.g., methyl acrylate) via syringe C->D E Heat to 100-110 °C with vigorous stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G Reaction complete H Dilute with EtOAc and H₂O G->H I Liquid-liquid extraction H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K L Pure 6-Alkenyl-1H-pyrrolo[3,2-b]pyridine K->L

Caption: High-level workflow for the Heck reaction protocol.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases like sodium carbonate are irritants.

  • The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional materials. The 7-azaindole scaffold (1H-pyrrolo[3,2-b]pyridine) is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this core at the 6-position via C-N bond formation provides a valuable strategy for the generation of novel derivatives with potential therapeutic applications.

These application notes provide detailed protocols for the Buchwald-Hartwig amination of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with both primary and secondary amines. The methodologies are based on established procedures for structurally related heteroaromatic systems and aim to provide a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the iodo-substituted heterocycle with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 6-amino-1H-pyrrolo[3,2-b]pyridine derivative is formed via reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst, ultimately affecting reaction efficiency and substrate scope. For the amination of electron-rich and potentially coordinating heterocycles like 7-azaindoles, sterically hindered biarylphosphine ligands are often employed.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following tables summarize typical reaction conditions and yields for the amination of structurally similar halo-7-azaindole derivatives. These data provide a valuable reference for optimizing the reaction for the target substrate. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds may allow for milder reaction conditions or shorter reaction times.

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF651685-95
2BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF651680-90
3CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF652475-85
42-AminopyridinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.0)THF802460-70

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF651690-98
2N-MethylanilinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF651885-95
3PiperidinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF651690-97
4IndolinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF802470-80

Experimental Protocols

Materials and Methods

  • Reagents: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst), phosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines), base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF), and anhydrous solvent (e.g., Tetrahydrofuran (THF)). All reagents should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Equipment: Schlenk tube or a sealed reaction vial, magnetic stirrer with heating capabilities, syringes, and standard laboratory glassware for workup and purification.

Protocol 1: General Procedure for Amination with Primary Amines

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add LiHMDS (1.0 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-80 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-(alkyl/arylamino)-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: General Procedure for Amination with Secondary Amines

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add LiHMDS (1.0 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-80 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-(dialkyl/diaryl/alkyl(aryl)amino)-1H-pyrrolo[3,2-b]pyridine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)(I)L Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination Pd(II)_Intermediate->Amine_Coordination Pd_Amine_Complex [Ar-Pd(II)(I)(HNR¹R²)]L Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(NR¹R²)L Deprotonation->Pd_Amido_Complex Base_Salt Base-H⁺ + I⁻ Deprotonation->Base_Salt Byproducts Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product 6-Amino-1H-pyrrolo[3,2-b]pyridine (Ar-NR¹R²) Reductive_Elimination->Product Aryl_Iodide This compound (Ar-I) Aryl_Iodide->Oxidative_Addition Amine Amine (HNR¹R²) Amine->Amine_Coordination Base Base (e.g., LiHMDS) Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound, amine, catalyst, and ligand to a Schlenk tube. - Evacuate and backfill with inert gas. Start->Reaction_Setup Solvent_Addition Add anhydrous solvent (e.g., THF). Reaction_Setup->Solvent_Addition Base_Addition Add base (e.g., LiHMDS) dropwise. Solvent_Addition->Base_Addition Heating Heat the reaction mixture to the desired temperature. Base_Addition->Heating Monitoring Monitor reaction progress (TLC/LC-MS). Heating->Monitoring Workup Workup: - Cool to room temperature. - Quench with saturated aq. NH₄Cl. - Extract with organic solvent. Monitoring->Workup Upon completion Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Product_Isolation Isolate pure product. Purification->Product_Isolation End End Product_Isolation->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized 7-azaindole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds, including kinase inhibitors.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The functionalization of this heterocyclic system through carbon-carbon and carbon-nitrogen bond formation is a critical strategy in the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful and efficient methods for the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 6-position of the pyrrolo[3,2-b]pyridine core, starting from the readily available 6-iodo derivative.

The products of these reactions have shown potential as inhibitors of various protein kinases, including Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory conditions and cancers.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the reaction conditions and provide representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 6-position of the pyrrolo[3,2-b]pyridine core and various aryl or heteroaryl boronic acids or esters.

Quantitative Data Summary for Suzuki-Miyaura Coupling of Related 6-Bromo-1H-pyrrolo[3,2-c]pyridines

While specific data for this compound is limited in the literature, the following table summarizes the results for the analogous Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids, providing a strong indication of expected yields and conditions.[6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
22-Methoxyphenylboronic acid6-(2-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
33-Methoxyphenylboronic acid6-(3-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine61
44-Ethoxyphenylboronic acid6-(4-Ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
5Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.06 equiv)

  • K₂CO₃ (5.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add this compound, the corresponding arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 125 °C for 26 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine.

G Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: This compound Arylboronic acid, K2CO3, Pd(PPh3)4 solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent degas Degas with N2/Ar solvent->degas reaction Microwave Irradiation (125 °C, 26 min) degas->reaction extraction Work-up: Ethyl Acetate Extraction reaction->extraction purification Purification: Silica Gel Chromatography extraction->purification product 6-Aryl-1H-pyrrolo[3,2-b]pyridine purification->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of 6-amino-1H-pyrrolo[3,2-b]pyridine derivatives.

Quantitative Data Summary for Buchwald-Hartwig Amination of a Related 6-Bromo-1H-indazole

EntryAmineProductYield (%)
1AnilineN-phenyl-1H-indazol-6-amine85
24-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine92
3Morpholine6-(morpholino)-1H-indazole95
4Piperidine6-(piperidin-1-yl)-1H-indazole91

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the amination of related halo-pyridines and -indazoles.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.4 equiv)

  • Anhydrous 1,4-dioxane or Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the amine and anhydrous 1,4-dioxane or toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 6-alkynyl-1H-pyrrolo[3,2-b]pyridines.

Quantitative Data Summary for Sonogashira Coupling of Related Aryl Iodides

The following data for the Sonogashira coupling of various aryl iodides with phenylacetylene provides an indication of the expected efficiency of the reaction.

EntryAryl IodideProductYield (%)
1IodobenzeneDiphenylacetylene85
21-Iodo-4-fluorobenzene1-Fluoro-4-phenylethynylbenzene80
32-Amino-3-iodopyridine2-Amino-3-(2-phenylethynyl)pyridine93

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of aryl iodides.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 6-alkynyl-1H-pyrrolo[3,2-b]pyridine.

Application in Drug Discovery: Targeting the JAK/STAT Signaling Pathway

Derivatives of 1H-pyrrolo[3,2-b]pyridine have emerged as potent inhibitors of Janus kinases (JAKs).[1][2][3][4][5] The JAK/STAT signaling pathway is a crucial cascade for a multitude of cytokine and growth factor receptors that are involved in cell growth, differentiation, and immune responses.[2] Aberrant activation of this pathway is a hallmark of various cancers and inflammatory diseases. Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block the downstream signaling cascade.

G Inhibition of the JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation dimer STAT Dimer stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation transcription Gene Transcription nucleus->transcription 6. Gene Regulation inhibitor Pyrrolo[3,2-b]pyridine Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT pathway by a pyrrolopyridine derivative.

The diagram above illustrates the canonical JAK/STAT signaling pathway and the mechanism of its inhibition. Upon cytokine binding (1), the receptor dimerizes, leading to the activation of associated JAKs (2). Activated JAKs then phosphorylate STAT proteins (3), which subsequently dimerize (4) and translocate to the nucleus (5) to regulate gene transcription (6). A 6-substituted-1H-pyrrolo[3,2-b]pyridine-based inhibitor can bind to the ATP-binding pocket of JAK, preventing the phosphorylation of STATs and thereby blocking the entire downstream signaling cascade.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of functionalized 7-azaindole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient access to compounds with significant potential in drug discovery, particularly as inhibitors of key signaling pathways such as the JAK/STAT cascade. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 6-Iodo-1H-pyrrolo[3,2-b]pyridine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-1H-pyrrolo[3,2-b]pyridine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of potent and selective kinase inhibitors. The pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is recognized as a privileged structure in kinase inhibitor design. It effectively mimics the adenine core of ATP, enabling it to form crucial hydrogen bond interactions within the hinge region of the kinase active site. The iodine atom at the 6-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Derivatives of the pyrrolopyridine core have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers and other diseases.[3][4][5][6] The strategic functionalization of the this compound core allows for the development of targeted therapies that can modulate these pathways.

Data Presentation: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

The following tables summarize the in vitro kinase inhibitory activities of representative pyrrolopyridine-based compounds against various cancer-related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib-

Data extracted from a study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'.[2]

Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1

Compound IDIC50 (nM)Reference CompoundIC50 (nM)
15y 0.2BX7957.1
MRT6730728.7

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl- or heteroarylboronic acids. This reaction is a cornerstone for diversifying the core scaffold.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel, add this compound, the aryl- or heteroarylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-1H-pyrrolo[3,2-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (specific to the kinase)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase enzyme, the kinase-specific substrate, and the assay buffer.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the anti-proliferative effects of the synthesized kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in the cell culture medium.

  • Remove the old medium and treat the cells with the diluted inhibitor compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound precursor.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration

Caption: VEGFR2 Signaling Pathway.

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 Dimerization Grb2_Sos Grb2/SOS HER2->Grb2_Sos PI3K PI3K HER2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: EGFR/HER2 Signaling Pathway.

CDK2_Cell_Cycle_Regulation G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase CyclinE_CDK2 Cyclin E / CDK2 G1_Phase->CyclinE_CDK2 activates G2_Phase G2 Phase S_Phase->G2_Phase CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 activates M_Phase M Phase (Mitosis) G2_Phase->M_Phase M_Phase->G1_Phase CyclinE_CDK2->S_Phase promotes transition CyclinA_CDK2->G2_Phase promotes progression Inhibitor Pyrrolopyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: CDK2 in Cell Cycle Regulation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start This compound Synthesis Suzuki Coupling (Protocol 1) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Assay In Vitro Kinase Assay (Protocol 2) Characterization->InVitro_Assay Cell_Assay Cell Proliferation Assay (Protocol 3) Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) InVitro_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Kinase Inhibitor Synthesis Workflow.

References

Application of 6-Iodo-1H-pyrrolo[3,2-b]pyridine in Cancer Research: A Prospectus Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no direct published research available on the specific application of 6-Iodo-1H-pyrrolo[3,2-b]pyridine in cancer research. The following application notes and protocols are constructed based on the significant anticancer activities reported for its structural isomers and related heterocyclic scaffolds, such as pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridines, and pyrazolo[3,4-b]pyridines. This document serves as a guide for researchers and drug development professionals on the potential avenues of investigation for this compound as a novel scaffold in oncology.

Application Notes

The 1H-pyrrolo[3,2-b]pyridine core, a nitrogen-containing heterocyclic system, is a "privileged scaffold" in medicinal chemistry. The introduction of an iodine atom at the 6-position provides a strategic handle for further chemical modifications (e.g., through cross-coupling reactions) to explore structure-activity relationships (SAR). Based on the activities of its isomers, this compound could be a valuable starting point for developing novel therapeutics targeting several key pathways in cancer.

Potential as a Kinase Inhibitor

Numerous derivatives of related pyrrolopyridine and pyrazolopyridine scaffolds have demonstrated potent inhibition of various protein kinases implicated in cancer progression.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, compound 4h from a reported series showed significant inhibitory activity against FGFR1, 2, and 3.[1][2]

  • c-Met Inhibition: The c-Met/HGF signaling pathway is crucial in cell proliferation, migration, and invasion. 1H-pyrrolo[2,3-b]pyridine derivatives bearing an aromatic hydrazone moiety have been synthesized and identified as selective c-Met kinase inhibitors.[3]

  • Other Kinase Targets: Related scaffolds have shown inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8), TANK-binding kinase 1 (TBK1), and Phosphodiesterase 4B (PDE4B), highlighting the versatility of the pyrrolopyridine core in targeting different kinases.[4][5][6]

The exploration of this compound derivatives as kinase inhibitors would be a logical first step in its evaluation as a cancer therapeutic.

Potential as a Microtubule Targeting Agent

Microtubules are a well-validated target in cancer therapy. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[7] This suggests that the pyrrolopyridine scaffold can be adapted to interact with tubulin.

Potential as a Topoisomerase IIα Inhibitor

Topoisomerase IIα is a critical enzyme in DNA replication and a target for several established chemotherapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[8] This provides another potential mechanism of action to investigate for novel derivatives of this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro efficacy of various pyrrolopyridine and pyrazolopyridine derivatives against different cancer cell lines and protein kinases. This data provides a benchmark for the potential potency of novel compounds based on the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine and Pyrazolopyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17[1][2]
FGFR29[1][2]
FGFR325[1][2]
1H-pyrrolo[2,3-b]pyridine derivative (7c)c-Met506[3]
1H-pyrazolo[3,4-b]pyridine derivative (15y)TBK10.2[4]
1H-pyrrolo[2,3-b]pyridine derivative (22)CDK848.6[6]

Table 2: Antiproliferative Activity of Pyrrolopyridine and Pyrazolopyridine Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine derivative (10t)HeLaCervical Cancer0.12[7]
SGC-7901Gastric Cancer0.15[7]
MCF-7Breast Cancer0.21[7]
1H-pyrrolo[2,3-b]pyridine derivative (7c)A549Lung Cancer0.82[3]
HepG2Liver Cancer1.00[3]
PC-3Prostate Cancer0.92[3]
Pyrazolo[3,4-b]pyridine derivative (8c)NCI-60 PanelVarious1.33 (MG-MID)[8]

Experimental Protocols (Templates for Investigation)

The following are template protocols based on standard methodologies used to evaluate the anticancer potential of novel compounds, which would be applicable to derivatives of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for FGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control, DMSO) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Hypothetical Signaling Pathway and Drug Target

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound This compound Derivative (Hypothetical Inhibitor) Compound->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Anticancer Drug Screening

G A Synthesis of This compound Derivatives B In Vitro Kinase Inhibition Assays A->B C Cell Viability Assays (e.g., MTT) B->C D Mechanism of Action Studies (Cell Cycle, Apoptosis) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies (Xenograft Models) D->F E->B Iterative Improvement

Caption: General workflow for the preclinical evaluation of novel anticancer compounds.

Structure-Activity Relationship (SAR) Logic

G Core This compound (Scaffold) Modification Chemical Modification at Iodine Position (e.g., Suzuki Coupling) Core->Modification Library Library of Derivatives (R1, R2, R3...) Modification->Library Screening Biological Screening (Kinase & Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR Lead Identification of Lead Compound(s) SAR->Lead

Caption: Logical flow for establishing structure-activity relationships.

References

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The pyrrolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This document outlines a proposed research and development workflow for novel anti-inflammatory agents based on the 6-Iodo-1H-pyrrolo[3,2-b]pyridine core structure. While limited specific data exists for this exact scaffold, the protocols and strategies presented here are based on established methodologies for analogous pyrrolopyridine and fused pyrrole compounds.[1][2] The iodine atom at the 6-position offers a versatile handle for further chemical modification, making it an attractive starting point for a drug discovery campaign.

Proposed Synthetic Approach

The synthesis of this compound derivatives can be approached through a multi-step synthetic route, likely involving the construction of the pyrrolopyridine core followed by iodination or the use of an iodinated precursor. A possible, though currently hypothetical, synthetic workflow is outlined below.

G cluster_synthesis Synthetic Workflow Start Start Precursor Substituted Pyridine Precursor Start->Precursor Cyclization Pyrrole Ring Formation Precursor->Cyclization Core 1H-pyrrolo[3,2-b]pyridine Core Cyclization->Core Iodination Iodination at C6 Core->Iodination Scaffold This compound Iodination->Scaffold Derivatization Library Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Derivatization Library Derivative Library Derivatization->Library End End Library->End

Caption: Proposed synthetic workflow for the generation of a this compound derivative library.

Experimental Protocols: Screening Cascade for Anti-Inflammatory Activity

A tiered screening approach is recommended to efficiently identify and characterize promising anti-inflammatory candidates from the synthesized library.

Tier 1: In Vitro Cellular Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: To assess the ability of test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.

    • Pre-treat cells with various concentrations of test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Determine cell viability using the MTT assay to rule out cytotoxic effects.

    • Calculate the half-maximal inhibitory concentration (IC50) for NO production.

2. Cytokine Release Assay (TNF-α and IL-6)

  • Principle: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from LPS-stimulated macrophages.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as for the NO inhibition assay.

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.

Tier 2: In Vitro Enzymatic and Mechanistic Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: To determine the inhibitory activity of the compounds against the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Incubate the respective enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test compounds.

    • Measure the production of prostaglandins (e.g., PGE2) using the provided detection method (e.g., colorimetric or fluorescent).

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

2. NF-κB Activation Assay

  • Principle: To investigate if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

  • Protocol:

    • Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

    • Treat the cells with test compounds for 1 hour before stimulating with LPS or TNF-α.

    • After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene activity.

    • A reduction in reporter activity indicates inhibition of the NF-κB pathway.

G cluster_screening In Vitro Screening Workflow Library Compound Library Tier1 Tier 1: Cellular Assays (NO, TNF-α, IL-6 Inhibition) Library->Tier1 Actives1 Primary Hits Tier1->Actives1 Tier2 Tier 2: Mechanistic Assays (COX-1/2, NF-κB) Actives1->Tier2 Leads Lead Candidates Tier2->Leads

Caption: A tiered in vitro screening workflow for identifying lead compounds.

Tier 3: In Vivo Anti-Inflammatory Models

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: A standard model of acute inflammation to evaluate the in vivo efficacy of lead compounds.[3]

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Administer the test compound or vehicle orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (10 mg/kg) should be used as a positive control.[3]

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmograph at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

2. Croton Oil-Induced Ear Edema in Mice

  • Principle: A model for topical anti-inflammatory activity.

  • Protocol:

    • Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of mice.

    • Apply the test compound topically to the same ear, either simultaneously or shortly after the croton oil application.

    • After a set time (e.g., 4-6 hours), sacrifice the animals and take a punch biopsy from both the treated and untreated ears.

    • The difference in weight between the two ear punches is a measure of the edema.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Data Presentation

Quantitative data from the screening assays should be systematically organized for clear comparison and decision-making.

Table 1: In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives

Compound IDNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Lead-001 5.28.110.5>1002.5>40
Lead-002 12.815.318.250.11.827.8
Lead-003 2.54.66.880.60.989.6
Indomethacin 15.620.125.40.15.20.02
Celecoxib 8.912.414.715.30.05306

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle 0.85 ± 0.05-
Lead-003 (30 mg/kg) 0.42 ± 0.0350.6%
Lead-003 (100 mg/kg) 0.31 ± 0.0463.5%
Indomethacin (10 mg/kg) 0.38 ± 0.0255.3%

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related heterocyclic compounds, derivatives of this compound may exert their anti-inflammatory effects through various mechanisms.

G cluster_pathway Potential Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Compound This compound Derivative Compound->NFkB Inhibition Compound->COX2 Inhibition

Caption: Potential signaling pathways targeted by novel anti-inflammatory agents.

Key potential targets for investigation include:

  • Inhibition of COX-2: Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[1]

  • Suppression of the NF-κB Pathway: NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs (e.g., p38, JNK, ERK) are also crucial in the inflammatory signaling cascade.

  • Inhibition of NADPH Oxidase (NOX): Some pyrrolopyridine derivatives have been shown to inhibit NOX enzymes, which are involved in the production of reactive oxygen species (ROS) that contribute to inflammation.[5][6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic handle at the 6-position allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The systematic application of the described screening cascade, from in vitro cellular and enzymatic assays to in vivo models of inflammation, will be crucial in identifying and advancing lead candidates for further preclinical and clinical development. The investigation of underlying mechanisms of action will provide a deeper understanding of the therapeutic potential of this novel class of compounds.

References

Application Notes and Protocols: 6-Iodo-1H-pyrrolo[3,2-b]pyridine as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-1H-pyrrolo[3,2-b]pyridine, an isomer of the well-regarded 7-azaindole scaffold, is a valuable heterocyclic fragment for use in fragment-based drug discovery (FBDD). The pyrrolopyridine core is considered a "privileged scaffold," particularly in the development of kinase inhibitors, due to its ability to mimic the hydrogen bonding pattern of adenine in the ATP binding site of kinases.[1][2] The iodine atom at the 6-position provides a crucial, synthetically tractable vector for chemical elaboration, allowing for the rapid generation of analog libraries through well-established cross-coupling methodologies. This document provides an overview of its application, representative screening data, and detailed protocols for its use in a typical FBDD workflow.

Applications in Drug Discovery

The this compound fragment is an ideal starting point for the discovery of inhibitors for various protein classes, most notably protein kinases . The core scaffold serves as an effective "hinge-binder," anchoring the molecule into the ATP-binding pocket. The iodine atom acts as a versatile chemical handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the systematic exploration of the surrounding chemical space to enhance potency and selectivity. This "fragment growing" strategy can lead to the development of potent leads targeting kinases involved in oncology and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFR) and p38 MAP kinase.

Data Presentation: Representative Fragment Screening Data

While specific screening data for this compound is not publicly available, the following tables represent typical data that would be generated during a fragment screening and initial elaboration campaign. These values are illustrative and serve to guide expectations for a fragment of this nature.

Table 1: Biophysical Screening and Fragment Hit Validation

This table summarizes representative results from primary and secondary biophysical screens to identify and validate the binding of the fragment to a target kinase (e.g., FGFR1).

Fragment IDMolecular Weight (Da)Screening MethodResultKd (μM) [a]Ligand Efficiency (LE) [b]
BCHEM-001 244.04Thermal ShiftΔTm = +2.1 °C8500.35
BCHEM-001 244.04SPRBinding Confirmed7900.35
BCHEM-001 244.041H NMRPerturbations Observed--

[a] Dissociation constant determined by Surface Plasmon Resonance (SPR). [b] Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / N, where N is the number of non-hydrogen atoms.[3][4]

Table 2: Initial Structure-Activity Relationship (SAR) Data

This table illustrates hypothetical data from an initial fragment-to-lead campaign, where the iodo group of BCHEM-001 is replaced with various aryl groups via Suzuki coupling.

Compound IDR-GroupTarget IC50 (μM) [c]LELLE [d]
BCHEM-001 -I>10000.35-
BCHEM-002 Phenyl52.50.311.3
BCHEM-003 3-Methoxyphenyl21.70.322.1
BCHEM-004 3-Aminophenyl15.20.342.9
BCHEM-005 3-(Methylamino)phenyl8.90.353.4

[c] Half-maximal inhibitory concentration against the target kinase. [d] Lipophilic Ligand Efficiency (LLE) is calculated as: LLE = pIC50 - cLogP.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in an FBDD campaign using this compound.

Protocol 1: Fragment Screening via Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol describes a primary screen to identify fragments that bind to and stabilize a target protein.

1. Materials:

  • Target protein (e.g., FGFR1 kinase domain) at 2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl.
  • This compound stock solution: 100 mM in DMSO.
  • SYPRO Orange dye: 5000x stock in DMSO.
  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
  • 96-well or 384-well PCR plates.
  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

2. Procedure:

  • Prepare a working solution of the fragment by diluting the 100 mM DMSO stock to 10 mM in Assay Buffer (final DMSO concentration will be 10%).
  • Prepare the master mix. For a single 20 µL reaction, mix:
  • 15.8 µL Assay Buffer
  • 2.0 µL Target Protein (final concentration 0.2 mg/mL)
  • 0.2 µL SYPRO Orange dye (final concentration 5x)
  • Dispense 18 µL of the master mix into each well of the PCR plate.
  • Add 2 µL of the 10 mM fragment solution to the appropriate wells (final fragment concentration 1 mM, final DMSO 1%).
  • For control wells, add 2 µL of 10% DMSO in Assay Buffer.
  • Seal the plate, centrifuge briefly to mix and remove bubbles.
  • Place the plate in the real-time PCR instrument.
  • Run a melt curve experiment:
  • Initial temperature: 25 °C
  • Final temperature: 95 °C
  • Ramp rate: 1 °C/minute
  • Monitor fluorescence continuously.
  • Analyze the data by fitting the melt curve to a Boltzmann equation to determine the melting temperature (Tm). A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates fragment binding.

Protocol 2: Hit Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of an analog library by coupling various boronic acids to the 6-iodo position of the fragment. This is a representative procedure based on established methods for similar heterocycles.[5][6][7]

1. Materials:

  • This compound (1.0 equiv).
  • Arylboronic acid (e.g., 3-aminophenylboronic acid) (1.5 equiv).
  • Palladium catalyst (e.g., Pd(PPh3)4) (5 mol%).
  • Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv).
  • Solvent: Anhydrous 1,4-dioxane and degassed water (4:1 mixture).
  • Reaction vessel (e.g., microwave vial or Schlenk tube).
  • Inert gas supply (Nitrogen or Argon).

2. Procedure:

  • To the reaction vessel, add this compound (e.g., 100 mg, 0.41 mmol), the arylboronic acid (0.615 mmol), and the base (0.82 mmol).
  • Seal the vessel and purge with an inert gas for 10-15 minutes.
  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., 24 mg, 0.0205 mmol).
  • Add the degassed solvent mixture (e.g., 5 mL) via syringe.
  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. The reaction can be monitored by TLC or LC-MS for the consumption of the starting material.
  • Upon completion, cool the reaction to room temperature.
  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
  • Characterize the final product using 1H NMR, 13C NMR, and HRMS.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of a fragment-based drug discovery campaign and the experimental workflow for hit elaboration.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization FragLib Fragment Library (~2000 compounds) Screen Primary Screen (e.g., Thermal Shift) FragLib->Screen Validate Hit Validation (SPR, NMR) Screen->Validate ~5% Hit Rate XRay Co-crystallography Validate->XRay SBDD Structure-Based Design XRay->SBDD Synth Synthesis (e.g., Suzuki Coupling) SBDD->Synth Assay Biological Assay (IC50 determination) Synth->Assay Assay->SBDD Iterative Optimization Lead Lead Compound (nM Potency) Assay->Lead Suzuki_Workflow Start Combine Reactants: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (Purge with N2/Ar) Start->Inert Catalyst Add Palladium Catalyst & Degassed Solvent Inert->Catalyst React Heat and Stir (e.g., 100 °C, 4-12h) Catalyst->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O & Brine Monitor->Workup Reaction Complete Purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purify End Characterize Product (NMR, HRMS) Purify->End FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

References

Application Note: A Robust Protocol for the N-alkylation of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse libraries of molecules for drug discovery. The 6-Iodo-1H-pyrrolo[3,2-b]pyridine scaffold is of particular interest as the iodine atom provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This application note provides a detailed experimental procedure for the N-alkylation of this compound, a critical building block for the synthesis of novel pharmaceutical agents. The protocol is based on established methodologies for the N-alkylation of related azaindole and indole systems.

Experimental Workflow

The overall experimental workflow for the N-alkylation of this compound is depicted below. The process involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkyl halide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reactants Combine this compound and Base in Anhydrous Solvent add_alkyl_halide Add Alkyl Halide prep_reactants->add_alkyl_halide heat_reaction Heat Reaction Mixture add_alkyl_halide->heat_reaction quench Quench Reaction heat_reaction->quench extract Extract with Organic Solvent quench->extract dry_wash Wash, Dry, and Concentrate extract->dry_wash chromatography Purify by Column Chromatography dry_wash->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the N-alkylation of this compound.

Comparative Data of N-Alkylation Conditions

The selection of base, solvent, and temperature is crucial for achieving high yields and selectivity in the N-alkylation of azaindoles. The following table summarizes common conditions used for the N-alkylation of indole and azaindole scaffolds, which are applicable to this compound.

Alkylating AgentBase (equiv.)SolventTemperature (°C)Typical Yield (%)Reference
Methyl IodideNaH (1.2)DMF0 to rt85-98[1]
Benzyl BromideCs₂CO₃ (2.0)Toluene10070-90[2]
Isopropyl IodideNaH (1.2)THFrt to 6060-80[1]
Ethyl BromideKOH (3.0)DMSOrt75-95[3]

Detailed Experimental Protocol

This protocol describes the N-methylation of this compound using sodium hydride and methyl iodide.

Materials:

  • This compound (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Methyl iodide (CH₃I) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

  • NMR spectrometer and Mass spectrometer for product characterization

Procedure:

  • Preparation:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction:

    • Slowly add methyl iodide to the reaction mixture via syringe at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure.

    • Characterize the purified N-methyl-6-Iodo-1H-pyrrolo[3,2-b]pyridine by NMR and mass spectrometry to confirm its identity and purity.

Signaling Pathway Analogy: The Logic of N-Alkylation

The sequence of events in the N-alkylation reaction can be visualized as a simplified signaling pathway, where each step logically follows the previous one to achieve the final product.

signaling_pathway cluster_activation Activation cluster_alkylation Alkylation Pyrrolo_Pyridine This compound Anion Azaindole Anion Pyrrolo_Pyridine->Anion Forms Nucleophile Base Base (e.g., NaH) Base->Pyrrolo_Pyridine Deprotonation Alkyl_Halide Alkyl Halide (R-X) Anion->Alkyl_Halide Nucleophilic Attack Product N-Alkyl-6-Iodo-1H-pyrrolo[3,2-b]pyridine Alkyl_Halide->Product Forms Product

Caption: Logical flow of the N-alkylation reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The presented methodology, supported by comparative data from related heterocyclic systems, offers a reliable route for the synthesis of a wide range of N-alkylated derivatives. These compounds are valuable intermediates for the development of novel therapeutics, and this protocol is intended to facilitate their synthesis in a research and drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Iodo-1H-pyrrolo[3,2-b]pyridine synthesis.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This section addresses common issues in a question-and-answer format.

Q1: Low to no conversion of the starting material, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), is observed. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors related to reagents and reaction conditions.

  • Inactive Iodinating Reagent: The activity of N-iodosuccinimide (NIS), a common iodinating agent, can diminish over time, especially if not stored under anhydrous conditions. It is crucial to use freshly opened or properly stored NIS.

  • Insufficient Activation: Electrophilic iodination of the electron-rich pyrrolopyridine ring requires an activating agent. Ensure the reaction is conducted in a suitable solvent that can promote the reaction. Acetonitrile or dichloromethane are commonly used.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reagent Verify NIS Activity (Use fresh reagent) start->check_reagent check_solvent Assess Solvent Suitability (e.g., Acetonitrile, DMF) check_reagent->check_solvent check_temp Evaluate Reaction Temperature check_solvent->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp monitor Monitor by TLC/LC-MS increase_temp->monitor complete Reaction Proceeds monitor->complete

Caption: Troubleshooting workflow for low reaction conversion.

Q2: The reaction produces multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can they be minimized?

A2: The formation of multiple products often points to a lack of regioselectivity or over-iodination.

  • Di-iodination: The pyrrolopyridine ring has multiple sites susceptible to electrophilic attack. The use of excess iodinating reagent can lead to the formation of di-iodinated products. To minimize this, use a stoichiometric amount (1.0 to 1.2 equivalents) of the iodinating agent.

  • Iodination at other positions: While the 6-position is generally favored, iodination can occur at other positions on the pyridine or pyrrole ring. The regioselectivity can be influenced by the solvent and the presence of protecting groups.

  • N-Iodination: The nitrogen on the pyrrole ring can also be iodinated. This can often be reversed during aqueous work-up.

To improve selectivity, consider the use of a protecting group on the pyrrole nitrogen. A tert-butyloxycarbonyl (Boc) group can direct the iodination to the desired position and can be subsequently removed under acidic conditions.

Q3: The final product is difficult to purify. What are some effective purification strategies?

A3: Purification of iodo-pyrrolopyridines can be challenging due to their polarity and potential for metal scavenging.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The choice of solvent system will depend on the polarity of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: The most common starting material is 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole.

Q2: What are the recommended iodinating reagents for this synthesis?

A2: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich heterocycles like 4-azaindole. Other reagents that could be considered include iodine monochloride (ICl) and 1,3-diiodo-5,5-dimethylhydantoin (DIH).

Q3: Is it necessary to protect the pyrrole nitrogen before iodination?

A3: While not always strictly necessary, N-protection can significantly improve the regioselectivity of the iodination and can lead to a cleaner reaction profile with higher yields of the desired 6-iodo isomer. The choice of protecting group is important; it should be stable to the iodination conditions and easily removable.

Q4: What are typical reaction conditions for the iodination of 1H-pyrrolo[3,2-b]pyridine?

A4: A general procedure involves dissolving the 4-azaindole in a suitable aprotic solvent such as acetonitrile or dichloromethane. N-Iodosuccinimide (1.0-1.2 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

Experimental Protocols

Protocol 1: Direct Iodination of 1H-pyrrolo[3,2-b]pyridine

This protocol describes a general method for the direct iodination of 1H-pyrrolo[3,2-b]pyridine using N-iodosuccinimide.

StepProcedure
1 Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).
2 Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
3 Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
4 Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
5 Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
6 Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Anticipated Yield: The yield for this direct iodination can be variable, often in the range of 40-60%, depending on the reaction scale and purity of reagents.

Protocol 2: Iodination of N-Boc-1H-pyrrolo[3,2-b]pyridine

This protocol involves the use of a Boc protecting group to potentially improve the yield and regioselectivity of the iodination.

Step A: N-Protection

StepProcedure
1 Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dichloromethane (10 mL/mmol).
2 Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
3 Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
4 Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
5 Concentrate under reduced pressure to obtain the N-Boc protected intermediate.

Step B: Iodination

StepProcedure
1 Dissolve the N-Boc-1H-pyrrolo[3,2-b]pyridine from Step A in tetrahydrofuran (THF) (10 mL/mmol).
2 Cool the solution to -78 °C under an inert atmosphere.
3 Add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise.
4 After stirring for 30 minutes, add a solution of iodine (I₂) (1.2 eq) in THF dropwise.
5 Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
6 Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
7 Purify by column chromatography to yield N-Boc-6-iodo-1H-pyrrolo[3,2-b]pyridine.

Step C: Deprotection

StepProcedure
1 Dissolve the N-Boc-6-iodo-1H-pyrrolo[3,2-b]pyridine from Step B in dichloromethane (10 mL/mmol).
2 Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature until deprotection is complete (monitored by TLC).
3 Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
4 Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Anticipated Yield: This three-step process can potentially provide a higher overall yield of the desired product, in the range of 60-80%.

Yield Comparison of Synthetic Routes

RouteKey ReagentsNumber of StepsTypical Overall Yield
Direct IodinationNIS, Acetonitrile140-60%
Protected RouteBoc₂O, n-BuLi, I₂, TFA360-80%

Logical Flow for Synthesis Strategy Selection

start Goal: Synthesize This compound high_yield High Yield & Purity Required? start->high_yield low_complexity Simplicity Preferred? start->low_complexity direct Direct Iodination (1 Step) evaluate_yield Evaluate Yield and Purity direct->evaluate_yield protected Protected Route (3 Steps) protected->evaluate_yield outcome_direct Lower Yield, Simpler evaluate_yield->outcome_direct outcome_protected Higher Yield, More Steps evaluate_yield->outcome_protected high_yield->protected low_complexity->direct

Technical Support Center: Purification of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography Compound is highly polar and is retained on the silica gel.Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. If the compound still does not elute, consider adding a small percentage of methanol to the eluent.
The compound is degrading on the acidic silica gel.Deactivate the silica gel by pre-treating it with a solution containing 1-2% triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral or basic alumina.[1][2]
Product Streaking on TLC Plate The compound is interacting too strongly with the stationary phase.Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to improve the spot shape.
Presence of Di-iodinated Impurity Excess iodinating reagent was used during the synthesis.Optimize the stoichiometry of the iodinating reagent in the synthetic step. For purification, a careful column chromatography with a shallow gradient may separate the mono- and di-iodinated products.
Contamination with Starting Material (1H-pyrrolo[3,2-b]pyridine) The iodination reaction did not go to completion.Ensure sufficient reaction time and appropriate reaction conditions. The starting material is less polar than the product and can typically be separated by column chromatography.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Try to co-evaporate the product with a solvent in which it is sparingly soluble, like heptane, to induce crystallization. If impurities are suspected, re-purify by column chromatography or recrystallization.
Product Darkens Over Time The compound may be sensitive to light or air.Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light by using an amber vial.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently employed methods for the purification of this compound and its analogs are column chromatography on silica gel and recrystallization. The choice between these methods depends on the scale of the purification and the nature of the impurities.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a known issue for some halogenated heterocycles, which can be sensitive to the acidic nature of standard silica gel.[1][2] To mitigate this, you can use deactivated silica gel (neutralized with a base like triethylamine) or switch to a different stationary phase such as neutral or basic alumina.[1]

Q3: How do I choose a suitable solvent system for column chromatography?

A3: The ideal solvent system should provide a good separation between your product and any impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.3-0.4. A good starting point for iodo-azaindoles is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3][4] You can gradually increase the proportion of ethyl acetate to increase the polarity.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a very effective method for obtaining highly pure material, provided a suitable solvent is found. For similar iodo-azaindole derivatives, recrystallization from heptane or a mixture of ethyl acetate and hexane has been reported to be successful.[3][5]

Q5: My purified this compound shows an extra peak in the mass spectrum corresponding to [M-I]+. What does this mean?

A5: The observation of a fragment ion corresponding to the loss of iodine ([M-I]+) is common for iodo-substituted compounds in mass spectrometry, particularly with energetic ionization methods. This is due to the relative weakness of the carbon-iodine bond and does not necessarily indicate an impurity in your sample.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes or Petroleum Ether

  • Ethyl Acetate

  • Triethylamine (optional)

  • TLC plates, developing chamber, and UV lamp

  • Glass column, flasks, and other standard laboratory glassware

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a solvent system such as 7:3 hexanes:ethyl acetate. Visualize the plate under UV light to determine the separation and the Rf of the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor the separation by TLC. Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute the product.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, or a mixture of ethyl acetate/hexanes)

  • Erlenmeyer flasks, hot plate, and filtration apparatus

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical parameters for the purification of this compound.

Purification Technique Stationary Phase Typical Eluent/Solvent Expected Purity Typical Yield Notes
Column Chromatography Silica GelHexanes/Ethyl Acetate (gradient)>98%70-90%Good for removing a wide range of impurities.
Column Chromatography Neutral AluminaHexanes/Ethyl Acetate (gradient)>98%75-95%Recommended for acid-sensitive compounds.
Recrystallization N/AHeptane or Ethyl Acetate/Hexanes>99%60-85%Excellent for achieving high purity if a suitable solvent is found.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_column Column Chromatography Details cluster_recrystallization Recrystallization Details cluster_final Final Product crude_product Crude this compound tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Rf ~0.3 recrystallization Recrystallization tlc_analysis->recrystallization Solid at RT packing Pack Column (Silica or Alumina) column_chromatography->packing dissolve Dissolve in Hot Solvent recrystallization->dissolve loading Load Sample packing->loading elution Elute with Gradient loading->elution fractions Collect & Analyze Fractions elution->fractions pure_product Pure this compound fractions->pure_product cool Cool to Crystallize dissolve->cool filtrate Filter and Dry cool->filtrate filtrate->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Identified q1 Low recovery from column? start->q1 q2 Streaking on TLC? q1->q2 No ans1_yes Compound degradation likely. Use deactivated silica or alumina. q1->ans1_yes Yes q3 Impurities present? q2->q3 No ans2_yes Add modifier to eluent (e.g., 0.5% TEA). q2->ans2_yes Yes ans3_yes Identify impurity. Re-purify with optimized chromatography or recrystallization. q3->ans3_yes Yes end Pure Product Obtained q3->end No ans1_yes->end ans1_no Compound may be too polar. Increase eluent polarity. ans1_no->end ans2_yes->end ans3_yes->end

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Iodination of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 1H-pyrrolo[3,2-b]pyridine (also known as 7-azaindole).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the iodination of 1H-pyrrolo[3,2-b]pyridine.

IssuePossible Cause(s)Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive iodinating agent. 2. Low reaction temperature. 3. Deactivated starting material (e.g., presence of electron-withdrawing groups).1. Use a more reactive iodinating system. If using I₂ alone, consider adding an activating agent such as a Lewis acid or an oxidizing agent. N-Iodosuccinimide (NIS) is often more reactive. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. For deactivated substrates, harsher conditions or a different synthetic route may be necessary.
Formation of multiple products (poor regioselectivity) 1. Reaction conditions favoring multiple iodination sites. 2. High reaction temperature.1. The C3 position is the most electron-rich and generally the preferred site of iodination. To enhance C3 selectivity, use milder reaction conditions and a less reactive iodinating agent. 2. Perform the reaction at a lower temperature to improve selectivity.
Significant amount of di-iodinated byproduct (2,3-diiodo-1H-pyrrolo[3,2-b]pyridine) 1. Excess of the iodinating agent. 2. Prolonged reaction time.1. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent for mono-iodination. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.
Product degradation or formation of colored impurities 1. Oxidation of the electron-rich pyrrolopyridine ring. 2. Use of strong acids or oxidizing agents. 3. Instability of the product under the reaction or workup conditions.1. Degas the solvent before use to remove dissolved oxygen. 2. Consider using a milder iodinating agent that does not require harsh activators. 3. Ensure the workup procedure is performed promptly and under neutral or slightly basic conditions if the product is acid-sensitive.
Difficulty in purifying the desired 3-iodo product from starting material or di-iodo byproduct 1. Similar polarities of the components.1. Optimize the chromatographic separation. A different solvent system or a different stationary phase (e.g., alumina instead of silica gel) may provide better separation. 2. Recrystallization can be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the iodination of 1H-pyrrolo[3,2-b]pyridine?

A1: The most frequently encountered side reaction is di-iodination, leading to the formation of 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine. This occurs because after the first iodine atom is introduced at the C3 position, the ring may still be sufficiently activated for a second electrophilic attack at the C2 position, especially when an excess of the iodinating reagent is used.[1]

Q2: How can I selectively synthesize the 3-iodo-1H-pyrrolo[3,2-b]pyridine?

A2: To achieve selective mono-iodination at the C3 position, it is crucial to control the reaction stoichiometry. Using approximately one equivalent of the iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂), is recommended. The reaction should be carefully monitored, and upon consumption of the starting material, the reaction should be promptly worked up to prevent further iodination.

Q3: Is it possible to intentionally synthesize the 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine?

A3: Yes, the di-iodinated product can be synthesized by using an excess of the iodinating agent. For example, using 2.2 equivalents of iodine monochloride (ICl) has been reported to yield 2,3-diiodoazaindole in high yield.[1]

Q4: Can iodination occur on the pyridine ring of 1H-pyrrolo[3,2-b]pyridine?

A4: Under typical electrophilic iodination conditions, substitution on the electron-deficient pyridine ring is much less favorable than on the electron-rich pyrrole ring. The C3 and C2 positions of the pyrrole moiety are the primary sites of reaction.

Q5: What is the mechanism of iodination of 1H-pyrrolo[3,2-b]pyridine?

A5: The iodination of 1H-pyrrolo[3,2-b]pyridine proceeds via an electrophilic aromatic substitution mechanism. The π-electrons of the electron-rich pyrrole ring attack the electrophilic iodine species (e.g., I⁺), forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the site of attack restores the aromaticity of the ring, resulting in the iodinated product. The attack preferentially occurs at the C3 position due to the higher electron density and greater stabilization of the resulting intermediate.

Data Presentation

Table 1: Influence of Stoichiometry on the Iodination of 1H-pyrrolo[3,2-b]pyridine

EntryIodinating AgentEquivalentsSolventProduct(s)Yield (%)Reference
1I₂ / KOH1.0DMF3-iodo-1H-pyrrolo[3,2-b]pyridine65[2]
2NIS / KOH1.0Acetonitrile3-iodo-1H-pyrrolo[3,2-b]pyridineNot specified[2]
3ICl on Celite>1.0DichloromethaneMixture of mono- and di-iodo productsNot specified[1]
4ICl on Celite2.2Dichloromethane2,3-diiodo-1H-pyrrolo[3,2-b]pyridine89[1]

Experimental Protocols

Protocol 1: Selective Mono-iodination at the C3 Position using N-Iodosuccinimide (NIS)

  • Preparation: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (1.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-iodo-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Synthesis of 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine using Iodine Monochloride (ICl)

  • Preparation: Suspend 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and Celite® in dichloromethane.

  • Reaction: Add a solution of iodine monochloride (2.2 eq) in dichloromethane dropwise to the suspension at 0 °C. Allow the reaction to stir at room temperature for 24 hours.[1]

  • Work-up: Filter the reaction mixture and wash the solid with dichloromethane. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine.[1]

Visualizations

Iodination_Side_Reactions Start 1H-pyrrolo[3,2-b]pyridine Monoiodo 3-iodo-1H-pyrrolo[3,2-b]pyridine (Desired Product) Start->Monoiodo Iodinating Agent (1.0 eq) Diiodo 2,3-diiodo-1H-pyrrolo[3,2-b]pyridine (Side Product) Start->Diiodo Iodinating Agent (>2.0 eq) Monoiodo->Diiodo Excess Iodinating Agent

Caption: Iodination of 1H-pyrrolo[3,2-b]pyridine and the formation of the di-iodinated side product.

References

Technical Support Center: Suzuki Coupling with 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 6-Iodo-1H-pyrrolo[3,2-b]pyridine (also known as 6-Iodo-7-azaindole).

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with nitrogen-containing heterocycles like this compound are common and can often be attributed to several factors:

  • Catalyst Inhibition/Inactivation: The lone pair of electrons on the pyridine nitrogen and the acidic proton of the pyrrole can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[1]

  • Poor Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, can be slow, especially with electron-deficient or sterically hindered boronic acids.

  • Protodeboronation: The boronic acid can be protonated and replaced by a hydrogen atom, a common side reaction in the presence of water and certain bases.

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.

Q2: Which palladium catalyst systems are recommended for the Suzuki coupling of this compound?

A2: The choice of catalyst is critical. For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often successful. These ligands can stabilize the active palladium species and promote the desired catalytic cycle.[1] Consider the following options:

  • Buchwald Ligands and Precatalysts: Systems like XPhos, SPhos, and their corresponding palladium precatalysts (e.g., XPhos Pd G3) are highly effective for coupling N-heterocyclic halides.[1]

  • Traditional Catalysts: While sometimes less effective for this specific substrate, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been used for Suzuki couplings of iodoindazoles and related heterocycles and can be a starting point for optimization.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands can also exhibit high activity in Suzuki couplings.

Q3: How does the unprotected N-H group on the pyrrole ring affect the reaction, and should I consider N-protection?

A3: The acidic N-H group of the pyrrolo[3,2-b]pyridine core can interfere with the catalytic cycle through deprotonation and coordination to the palladium catalyst, potentially leading to catalyst inhibition.[1] While N-protection (e.g., with Boc, SEM, or methyl groups) can mitigate these issues and often leads to more consistent results, successful couplings with the unprotected substrate are possible with careful optimization of the catalyst system and reaction conditions.[1] Unprotected azaindoles have been successfully coupled using specific precatalysts and conditions.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound
Possible Cause Suggested Solution(s)
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst). - Ensure proper degassing of the solvent to prevent catalyst oxidation.
Catalyst Inhibition by the Substrate - Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] - Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). - Consider N-protection of the pyrrolo[3,2-b]pyridine.
Inappropriate Base - Screen different bases. For N-heterocyclic substrates, K₃PO₄ and Cs₂CO₃ are often effective. - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. - For reactions with K₃PO₄ in anhydrous solvents, the addition of a small amount of water can sometimes be beneficial.
Poor Solvent Choice - Test different solvent systems. Common choices include 1,4-dioxane/water, toluene/water, or DMF. - Ensure the solvent is of high purity and adequately degassed.
Issue 2: Significant Formation of Side Products (Homocoupling or Protodeboronation)
Possible Cause Suggested Solution(s)
Homocoupling of Boronic Acid - Thoroughly degas the reaction mixture to remove oxygen. - Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
Protodeboronation of Boronic Acid - Use anhydrous solvents if possible. - Switch to a milder base such as K₂CO₃ or KF. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Dehalogenation of Starting Material - This can occur in the presence of a hydrogen source. Ensure solvents are not a source of hydrogen. - Screen different ligands, as some may favor the desired cross-coupling over dehalogenation.

Catalyst Performance Data

The following table summarizes catalyst systems and conditions that have been successfully used for the Suzuki coupling of this compound and analogous N-heterocycles.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O80>95%For a similar 4-chloro-1H-pyrrolo[2,3-b]pyridine substrate.
P1 (XPhos precatalyst)K₃PO₄1,4-Dioxane / H₂O60-10091-99%Effective for various unprotected chloro-azaindoles.[1]
(Ph₃P)₂PdCl₂Na₂CO₃Toluene / EtOH / H₂OReflux~70%For the coupling of a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative with an indolylboronate.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Suzuki Coupling

G start Low or No Product check_catalyst Check Catalyst System (Activity, Ligand Choice) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagents Verify Reagent Quality (Boronic Acid, Halide) start->check_reagents side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) start->side_reactions optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald, NHC) check_catalyst->optimize_catalyst optimize_conditions Optimize Base and Solvent check_conditions->optimize_conditions check_reagents->optimize_conditions side_reactions->optimize_conditions protect_nh Consider N-Protection optimize_catalyst->protect_nh success Improved Yield optimize_catalyst->success optimize_conditions->success protect_nh->success

Caption: Troubleshooting decision tree for a failing Suzuki coupling reaction.

Catalyst Selection Pathway

G start Starting Point: This compound unprotected Unprotected N-H start->unprotected protected N-Protected Substrate start->protected buchwald Buchwald Catalysts/Ligands (XPhos, SPhos) unprotected->buchwald Recommended nhc NHC-Pd Catalysts unprotected->nhc protected->buchwald traditional Traditional Catalysts (Pd(PPh3)4, PdCl2(dppf)) protected->traditional outcome Successful Coupling buchwald->outcome traditional->outcome nhc->outcome

Caption: Catalyst selection guide based on substrate N-protection.

References

Technical Support Center: Optimizing Reaction Temperature for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing reaction temperatures for the synthesis of chemical derivatives. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during synthesis, with a focus on temperature-related causes and solutions.

Question: My reaction yield is consistently low. How can I determine if the reaction temperature is the cause?

Answer:

Low yields are a common issue that can often be traced back to suboptimal reaction temperatures. To diagnose the problem, first analyze your crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify the components.

  • Significant amount of starting material remaining: This suggests an incomplete reaction. The temperature may be too low, providing insufficient energy to overcome the activation energy barrier.[1][2]

    • Suggested Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress.[2] Be cautious, as a large temperature increase can sometimes promote side reactions.[2][3]

  • Presence of baseline material on TLC with little to no desired product: This may indicate product decomposition.[2] The reaction temperature could be too high, causing the desired product to degrade as it forms.

    • Suggested Solution: Lower the reaction temperature.[2] If the reaction is too slow at lower temperatures, consider running it for a longer duration.

  • Reaction stalls before completion: If the reaction starts but does not proceed to completion, it could be due to thermal instability of a reagent or catalyst at the current temperature.

    • Suggested Solution: After verifying reagent and catalyst stability at the reaction temperature, consider a modest increase in temperature to push the reaction to completion.

Question: I am observing significant side product formation. How can I minimize this by adjusting the temperature?

Answer:

The formation of side products is a strong indication that the reaction temperature may not be optimal for selectivity.[1][2]

  • Competing Side Reactions: Higher temperatures can accelerate not only the desired reaction but also competing side reactions.[2][3] If you have identified side products, the reaction temperature is likely too high, favoring these alternative pathways.

    • Suggested Solution: Lowering the reaction temperature can increase selectivity for the desired product, even if it slows down the reaction rate.[4] Many reactions, such as the Mukaiyama aldol reaction, are performed at very low temperatures (e.g., -78 °C) to maximize selectivity.[5]

  • Thermal Decomposition of Reactants or Products: At elevated temperatures, reactants or the desired product can decompose, leading to a complex mixture of byproducts.

    • Suggested Solution: Run the reaction at a lower temperature. If the reaction requires a higher temperature to proceed, investigate the thermal stability of your compounds using techniques like differential scanning calorimetry (DSC).

Question: My reaction is highly exothermic and difficult to control. How can temperature optimization help?

Answer:

Poor control of an exothermic reaction can lead to a dangerous thermal runaway, where the reaction rate increases uncontrollably, generating heat faster than it can be dissipated.[6] This can result in a rapid increase in temperature and pressure, potentially leading to vessel failure.

  • Suggested Solutions:

    • Lower the initial reaction temperature: Starting the reaction at a lower temperature provides a larger buffer to absorb the heat generated.

    • Control the rate of addition: Adding a reactive reagent slowly (dropwise) to a cooled reaction mixture can help to manage the rate of heat evolution.[2]

    • Ensure efficient stirring and cooling: A well-stirred reaction with an efficient external cooling bath is crucial for maintaining temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind optimizing reaction temperature?

The goal of temperature optimization is to find a balance between reaction rate and selectivity to maximize the yield of the desired product. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, it can also increase the rate of undesirable side reactions or cause product decomposition.[7]

Q2: How do I choose a starting temperature for my reaction?

A good starting point is to consult the literature for similar reactions. If no precedent is available, a common practice is to start at a relatively low temperature (e.g., room temperature or 0 °C) and gradually increase it while monitoring the reaction. Traditionally, temperatures like -78 °C, 0 °C, room temperature, and the reflux temperature of the solvent are used as starting points.[8]

Q3: Can a change in solvent affect the optimal reaction temperature?

Absolutely. The choice of solvent can influence reactant solubility and the reaction pathway.[2] The boiling point of the solvent will also set the maximum temperature achievable at atmospheric pressure (reflux). When screening for optimal temperature, it may also be beneficial to screen different solvents.

Q4: What is a thermal runaway and how can I prevent it?

A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[6] It can be prevented by:

  • Understanding the thermal hazards of your reaction through calorimetric studies.

  • Ensuring adequate cooling capacity for the scale of your reaction.

  • Controlling the rate of addition of reagents.

  • Monitoring the reaction temperature closely.

Data on Temperature Optimization

The following table provides a generalized example of how temperature can affect reaction outcomes.

ParameterLow Temperature (e.g., -20 °C to 0 °C)Moderate Temperature (e.g., 25 °C to 60 °C)High Temperature (e.g., > 80 °C)
Reaction Rate SlowModerate to FastVery Fast
Yield of Desired Product Potentially high if selectivity is the main issue, but may be low due to incomplete reaction.Often the optimal range, balancing rate and selectivity.Can be low due to side product formation or decomposition.
Purity/Selectivity Generally higher, as side reactions are slower.May be good, but can decrease with increasing temperature.Often lower due to competing reactions and decomposition.
Risk of Thermal Runaway LowModerate for highly exothermic reactions.High for exothermic reactions.

Experimental Protocol: One-Variable-at-a-Time (OVAT) Temperature Screening

This protocol describes a method for systematically determining the optimal reaction temperature by varying only the temperature while keeping all other parameters constant.[9][10]

1. Materials and Setup:

  • Reactants, solvent, and any necessary catalysts.

  • A set of identical reaction vessels (e.g., vials or small round-bottom flasks) with stir bars.

  • A multi-position reaction block or multiple individual heating/cooling baths capable of maintaining different constant temperatures.

  • Analytical equipment for monitoring the reaction (e.g., TLC plates, LC-MS, GC).

2. Procedure:

  • Prepare a Stock Solution: To ensure consistency, prepare a stock solution containing the limiting reactant, solvent, and any other reagents that are not the initiating reagent.

  • Set Up Parallel Reactions:

    • Aliquot the stock solution equally into each reaction vessel.

    • Place each vessel in the reaction block or bath set to a different temperature. A good starting range might be 20 °C, 40 °C, 60 °C, 80 °C, and 100 °C.

    • Allow the solutions to equilibrate to the set temperatures.

  • Initiate the Reactions: Add the initiating reagent to each vessel simultaneously if possible. Start a timer for each reaction.

  • Monitor the Reactions: At regular time intervals (e.g., 1 hour, 2 hours, 4 hours, etc.), take a small aliquot from each reaction mixture. Quench the aliquot if necessary and analyze it by TLC, LC-MS, or another suitable method to determine the extent of conversion and the formation of any side products.

  • Data Analysis: Compare the results from each temperature point. Identify the temperature that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.

3. Further Optimization (Optional):

Based on the initial screening, you can perform a second round of experiments focusing on a narrower temperature range around the initial optimum to further refine the conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suboptimal Reaction Temperature cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution cluster_3 Hazard Assessment Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Decision1 Starting Material Remaining? Analyze->Decision1 Decision2 Side Products or Decomposition? Decision1->Decision2 No Increase_Temp Increase Temperature Gradually Decision1->Increase_Temp Yes Longer_Time Increase Reaction Time Decision2->Longer_Time No Decrease_Temp Decrease Temperature Decision2->Decrease_Temp Yes Exotherm_Check Is Reaction Exothermic? Increase_Temp->Exotherm_Check Decrease_Temp->Longer_Time Exotherm_Check->Longer_Time No Control_Addition Ensure Controlled Reagent Addition & Cooling Exotherm_Check->Control_Addition Yes Control_Addition->Longer_Time

Caption: Troubleshooting workflow for temperature optimization.

Temperature_Effect Relationship Between Temperature, Rate, and Selectivity Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Reactions Side Reactions / Decomposition Temp->Side_Reactions Increases Yield Optimal Yield Rate->Yield Contributes to Selectivity Selectivity for Desired Product Side_Reactions->Selectivity Decreases Selectivity->Yield Contributes to

Caption: Impact of temperature on reaction parameters.

References

Preventing dehalogenation of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 6-Iodo-1H-pyrrolo[3,2-b]pyridine, with a specific focus on preventing its dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the undesired replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions involving electron-rich iodo-heterocycles like this compound. This guide provides a systematic approach to diagnose and mitigate this issue.

Issue: Significant formation of 1H-pyrrolo[3,2-b]pyridine (dehalogenated byproduct) is observed in your reaction mixture.

G

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation (specifically, hydrodehalogenation) is an undesired side reaction where the iodine atom at the 6-position is replaced by a hydrogen atom.[1] This leads to the formation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine, reducing the yield of the desired cross-coupled product and complicating purification.[1] Aryl iodides, while highly reactive in oxidative addition, are particularly susceptible to this side reaction.[1][2][3]

Q2: What are the primary causes of dehalogenation in my palladium-catalyzed cross-coupling reaction?

A2: The primary causes often stem from the generation of palladium-hydride (Pd-H) species in the catalytic cycle. Key contributing factors include:

  • Base Selection: Strong alkoxide bases (e.g., NaOtBu, NaOEt) or amine bases can act as hydride sources or promote pathways that generate Pd-H species.[1]

  • Solvent Choice: Protic solvents like alcohols can be a source of hydrides.[4] Some aprotic polar solvents like DMF can also decompose at high temperatures to generate species that lead to dehalogenation.[2]

  • Presence of Water: While often required for Suzuki couplings, excessive water can be a proton source that facilitates dehalogenation.[5]

  • Catalyst/Ligand System: A suboptimal ligand that results in a slow reductive elimination of the desired product can allow more time for the competing dehalogenation pathway to occur.[6]

Q3: How does my choice of ligand impact the extent of dehalogenation?

A3: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][6][7][8] These ligands stabilize the palladium center and accelerate the rate of reductive elimination, which is the final step in forming the desired C-C or C-N bond.[1] A faster reductive elimination helps to outcompete the undesired dehalogenation pathway.

Q4: Which bases are recommended to minimize dehalogenation?

A4: To minimize dehalogenation, it is advisable to switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases.[1][6] Good alternatives include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)[1][6]

These bases are less likely to act as hydride donors.[1]

Q5: Should I protect the pyrrole N-H group on this compound before attempting a cross-coupling reaction?

A5: Yes, protecting the N-H group is often beneficial. The acidic proton on the pyrrole can interfere with the reaction, potentially leading to side reactions or catalyst inhibition through coordination with the palladium center.[6] Using a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can prevent these issues and lead to cleaner reactions and higher yields.[6]

Data Summary and Experimental Protocols

Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected trends of various reaction parameters on the yield of the desired product versus the dehalogenated byproduct. The values are illustrative, based on established principles for suppressing hydrodehalogenation in palladium-catalyzed cross-coupling reactions.

ParameterCondition A (Prone to Dehalogenation)Condition B (Optimized to Prevent Dehalogenation)Expected OutcomeSupporting Rationale
Ligand PPh₃XPhosHigher product yield, <5% dehalogenationBulky, electron-rich ligands accelerate reductive elimination.[1][6]
Base NaOtBuK₃PO₄Higher product yield, <5% dehalogenationWeaker inorganic bases are less likely to be hydride sources.[1][4][6]
Solvent DMF / MethanolToluene / DioxaneHigher product yield, <5% dehalogenationAprotic, non-polar solvents are not hydride sources.[2][6]
N-H Group UnprotectedBoc-protectedHigher product yield, cleaner reactionPrevents catalyst inhibition and N-H related side reactions.[6]
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound, incorporating measures to suppress dehalogenation.

Reaction Scheme:

G

Materials:

  • N-Boc-6-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene

  • Degassed Water

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-6-Iodo-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: If required, remove the Boc protecting group under standard acidic conditions (e.g., TFA in DCM).

Visualizing Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point where the desired productive pathway diverges from the undesired dehalogenation side reaction.

G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Dehalogenation Cycle Pd(0)L₂ Active Pd(0) Catalyst ArPd(II)L₂(I) Ar-Pd(II)-I Complex Pd(0)L₂->ArPd(II)L₂(I) Oxidative Addition OxAdd Oxidative Addition (Ar-I) ArPd(II)L₂(R) Ar-Pd(II)-R Complex ArPd(II)L₂(I)->ArPd(II)L₂(R) Transmetalation PdH Formation of Pd-H Species ArPd(II)L₂(I)->PdH Side Reaction (from base/solvent/H₂O) Transmetal Transmetalation (R-B(OH)₂) Product Desired Product (Ar-R) ArPd(II)L₂(R)->Product Reductive Elimination (FAST - Favored by bulky, e⁻ rich ligands) RedElim Reductive Elimination Product->Pd(0)L₂ Dehalogenation Undesired Dehalogenation Pathway Byproduct Dehalogenated Byproduct (Ar-H) PdH->Byproduct Reductive Elimination (SLOW - Competes with productive pathway) RedElimH Reductive Elimination of Ar-H Byproduct->Pd(0)L₂

References

Technical Support Center: Sonogashira Coupling of Iodo-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of iodo-azaindoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why am I observing very low or no yield of my desired coupled product?

Answer:

Low to no yield in the Sonogashira coupling of iodo-azaindoles can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with starting material stability. Azaindole nitrogen atoms can coordinate to the palladium catalyst, inhibiting its activity.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[1] However, for challenging azaindole substrates, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the reaction and stabilize the catalyst.[2][3]

  • Protecting Groups: The nitrogen on the azaindole ring can interfere with the catalyst. If you are using an unprotected azaindole, consider protecting the N-H group (e.g., with a Boc or SEM group) to prevent catalyst inhibition.[2]

  • Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[4][5] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Reagent Quality: Ensure the purity of your iodo-azaindole, alkyne, base, and solvent. Impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents. Amine bases, in particular, can oxidize over time.[6]

  • Temperature: While many Sonogashira reactions are run at room temperature or slightly elevated temperatures (e.g., 60 °C), some less reactive iodo-azaindoles may require higher temperatures to proceed.[7][8] Conversely, if you observe decomposition, lowering the temperature might be necessary.

Question 2: I am getting a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

Answer:

The formation of a symmetrical butadiyne (homocoupling product) is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5][9]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: As mentioned above, rigorous degassing and maintaining an inert atmosphere are critical to prevent the copper-catalyzed oxidative homocoupling.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[10][11][12][13] This often requires more active palladium catalysts, specific ligands, or higher temperatures, but it is a well-established method for avoiding this side reaction.[11]

  • Reduce Copper(I) Loading: If a copper co-catalyst is necessary, try reducing its loading to the minimum effective amount (e.g., 1-5 mol%).

  • Use a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can effectively diminish the homocoupling side product.[4]

Question 3: My iodo-azaindole is being consumed, but I am isolating the de-iodinated (hydrodehalogenated) azaindole instead of the coupled product. What is causing this?

Answer:

Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. This can be caused by various factors, including the presence of water or other proton sources, or certain reaction conditions that favor this pathway over the desired cross-coupling.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a proton source for the dehalogenation pathway.

  • Choice of Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Amine bases can sometimes act as hydride donors. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[2][14] The solvent can also play a role; for instance, protic solvents might increase the likelihood of this side reaction.

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.

Comparative Data on Reaction Conditions

The following tables summarize typical reaction conditions that can be used as a starting point for the Sonogashira coupling of iodo-azaindoles.

Table 1: Common Catalysts and Ligands

Catalyst SystemTypical Loading (mol%)Notes
Pd(PPh₃)₄2-10A common starting point, but can be sensitive to air and moisture.
PdCl₂(PPh₃)₂ / CuIPd: 2-5, CuI: 3-10The classic Sonogashira system; prone to Glaser coupling if not under strict inert conditions.[1]
Pd(OAc)₂ with a phosphine ligandPd: 1-5, Ligand: 2-10Allows for tuning of reactivity by changing the ligand.
N-Heterocyclic Carbene (NHC)-Pd1-5Often highly active and can be effective for challenging substrates.[2][3]
SiliaCat DPP-PdVariesA heterogeneous catalyst that can simplify purification.[11]

Table 2: Solvents and Bases

SolventBaseTemperature Range (°C)Notes
DMF or DMAEt₃N, DIPEA25 - 100Common polar aprotic solvents.[7] Et₃N often acts as both base and solvent.[6]
THFEt₃N, Piperidine25 - 66 (reflux)A good general-purpose solvent.[6]
DioxaneCs₂CO₃, K₂CO₃50 - 101 (reflux)Often used with inorganic bases, sometimes with water as a co-solvent.[2][14]
AcetonitrileEt₃N, Cs₂CO₃25 - 82 (reflux)Another polar aprotic option.
TolueneDIPA, Et₃N50 - 111 (reflux)A non-polar option that can be useful in certain cases.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a standard starting point for the coupling of an iodo-azaindole with a terminal alkyne.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed solvent (e.g., DMF or THF, approximately 0.1 M concentration relative to the iodo-azaindole) followed by a degassed amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Procedure for Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-azaindole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed solvent (e.g., DMF or dioxane).

  • Add a degassed base (e.g., Et₃N, 3.0 eq, or an inorganic base like Cs₂CO₃, 2.0 eq).

  • Add the terminal alkyne (1.5 eq).

  • Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visual Guides

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex + R-I (Aryl Iodide) alkynyl_pd Alkynyl-Aryl-Pd(II) Complex pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product R-alkyne (Product) alkynyl_pd->product cu_acetylide Copper(I) Acetylide (Cu-alkyne) cu_acetylide->pd_complex To Transmetalation alkyne Terminal Alkyne (H-alkyne) alkyne->cu_acetylide + CuI, Base caption Figure 1. Simplified catalytic cycle for the Sonogashira coupling.

Caption: Figure 1. Simplified catalytic cycle for the Sonogashira coupling.

Troubleshooting_Workflow start Start: Sonogashira Reaction check_yield Low or No Yield? start->check_yield reagent_quality Check Reagent Purity & Degas Thoroughly check_yield->reagent_quality Yes side_reaction Major Side Product? check_yield->side_reaction No catalyst_ligand Optimize Catalyst/Ligand (e.g., use NHC) reagent_quality->catalyst_ligand protect_N Protect Azaindole-N catalyst_ligand->protect_N success Successful Coupling protect_N->success glaser Homocoupling (Glaser)? side_reaction->glaser Yes side_reaction->success No dehalogenation De-iodination? glaser->dehalogenation No copper_free Switch to Copper-Free Conditions glaser->copper_free Yes dry_conditions Use Anhydrous Solvents/Reagents dehalogenation->dry_conditions Yes dehalogenation->success No rigorous_inert Ensure Rigorous Inert Atmosphere copper_free->rigorous_inert copper_free->success rigorous_inert->success change_base Switch to Inorganic Base (e.g., K₂CO₃) dry_conditions->change_base change_base->success caption Figure 2. Decision tree for troubleshooting iodo-azaindole coupling.

Caption: Figure 2. Decision tree for troubleshooting iodo-azaindole coupling.

References

Technical Support Center: Scaling Up the Synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core?

A1: Common methods for synthesizing the 1H-pyrrolo[3,2-b]pyridine core, a key precursor, often involve building the pyrrole ring onto a pre-existing pyridine structure. One established approach is the Bartoli indole synthesis, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. Another method involves the Fischer indole synthesis, where a pyridylhydrazine is reacted with a ketone or aldehyde. For larger scale operations, process safety and the availability of starting materials are critical considerations when selecting a synthetic route.

Q2: What are the primary challenges when scaling up the iodination of 1H-pyrrolo[3,2-b]pyridine?

A2: Scaling up the iodination of 1H-pyrrolo[3,2-b]pyridine presents several challenges. These include controlling the regioselectivity of the iodination to favor the desired 6-iodo isomer, managing the exothermic nature of the reaction, and ensuring efficient purification to remove any di-iodinated or other isomeric byproducts. Reagent selection, reaction temperature, and addition rates are critical parameters to control for a successful scale-up.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial. Iodinating reagents can be corrosive and toxic.[1] Ensure proper personal protective equipment (PPE) is used, including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so it is essential to have adequate cooling and to monitor the temperature closely. When working with flammable solvents, ensure the reaction is performed in a well-ventilated area, away from ignition sources. A thorough risk assessment should be conducted before commencing any scale-up activities. This compound itself is listed as an irritant.[2]

Q4: How can I improve the yield and purity of this compound on a larger scale?

A4: To improve yield and purity during scale-up, consider the following:

  • Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and stoichiometry of reagents on a smaller scale before proceeding to a larger batch.

  • Purification Strategy: Develop a robust purification strategy. This may involve crystallization, column chromatography, or a combination of techniques. For large-scale production, minimizing the need for chromatography is often desirable.

  • In-Process Controls: Implement in-process controls (e.g., TLC, HPLC, NMR) to monitor the reaction progress and the formation of impurities. This allows for timely adjustments to the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
Degradation of the product.The product may be sensitive to prolonged exposure to heat or acidic/basic conditions. Attempt the reaction at a lower temperature or shorten the reaction time. Ensure the work-up procedure is performed promptly and under neutral conditions if possible.
Suboptimal stoichiometry.Re-evaluate the stoichiometry of the iodinating agent and any additives. An excess or deficit of a reagent can lead to side reactions or incomplete conversion.
Formation of Multiple Products (Isomers or Di-iodinated Species) Lack of regioselectivity.The choice of iodinating agent and reaction conditions significantly impacts regioselectivity. Consider using a milder iodinating agent or a protecting group strategy to block other reactive sites on the pyrrolopyridine ring.
Over-iodination.Use a stoichiometric amount of the iodinating agent and add it portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. Lowering the reaction temperature can also help to control the reaction rate and prevent over-iodination.
Difficulty in Product Isolation and Purification Product is an oil or difficult to crystallize.Try different solvent systems for crystallization. If crystallization is not feasible, column chromatography may be necessary. For large-scale purification, consider alternative methods like preparative HPLC or supercritical fluid chromatography (SFC).
Impurities co-elute with the product.Optimize the mobile phase for column chromatography to achieve better separation. If impurities persist, an additional purification step, such as a recrystallization or a different type of chromatography, may be required.
Reaction Does Not Start or is Sluggish Low reaction temperature.Gradually increase the reaction temperature while monitoring for any changes in the reaction profile.
Inactive reagents.Ensure the reagents are of good quality and have been stored correctly. For example, some iodinating agents can decompose over time.
Poor solubility of starting materials.Select a solvent system in which all reactants are sufficiently soluble at the reaction temperature.

Experimental Protocols

General Protocol for Iodination of 1H-pyrrolo[3,2-b]pyridine

This protocol is a general guideline and should be optimized for the specific scale of the reaction.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-b]pyridine in an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a cryocooler.

  • Reagent Addition: Slowly add the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)) to the reaction mixture. The addition rate should be controlled to maintain the desired internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Iodinating Reagents for the Synthesis of this compound (Hypothetical Data for Illustrative Purposes)

Iodinating Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC, %)
N-Iodosuccinimide (NIS)DMF047595
Iodine Monochloride (ICl)CH₂Cl₂-78 to 028297
Iodine / Periodic AcidAcetic Acid8066590

Visualizations

experimental_workflow start Start: 1H-pyrrolo[3,2-b]pyridine dissolve Dissolve in Solvent (e.g., DMF) start->dissolve cool Cool to Reaction Temperature (e.g., 0°C) dissolve->cool add_reagent Slow Addition of Iodinating Agent (e.g., NIS) cool->add_reagent monitor Monitor Reaction (TLC/HPLC) add_reagent->monitor quench Quench Reaction (e.g., Na2S2O3) monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purification (Crystallization/Chromatography) workup->purify end_product Final Product: this compound purify->end_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction In-Process Control (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No extend_time Extend Reaction Time or Increase Temp incomplete->extend_time Yes optimize_reagents Optimize Reagent Stoichiometry side_products->optimize_reagents Yes improve_purification Improve Purification Method side_products->improve_purification No change_conditions Modify Reaction Conditions (Temp, Solvent) optimize_reagents->change_conditions

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Analytical challenges in the characterization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am observing peak tailing and inconsistent retention times in my HPLC analysis of this compound. What are the possible causes and solutions?

Answer:

Peak tailing and retention time drift are common issues in HPLC analysis. Here are potential causes and corresponding troubleshooting steps:

  • Secondary Interactions: The basic nitrogen atoms in the pyrrolopyridine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competitive base, such as triethylamine (0.1% v/v), to the mobile phase to mask the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.[1]

    • Solution: Dilute the sample and reinject.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For this basic compound, a pH in the range of 3-7 is a good starting point. Ensure the mobile phase is adequately buffered.

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak distortion and shifting retention times.

    • Solution: Implement a column washing procedure with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) after each analytical run. The use of a guard column is also recommended to protect the analytical column.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum of this compound shows broad peaks for the N-H proton, and I'm having trouble with signal-to-noise for my diluted sample. What can I do?

Answer:

Broad N-H signals and low signal-to-noise are common challenges in NMR spectroscopy of nitrogen heterocycles.[3][4]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can lead to broadening of adjacent proton signals.

    • Solution: While direct mitigation is difficult, acquiring the spectrum at a higher temperature can sometimes sharpen the N-H peak by increasing the rate of quadrupole relaxation.

  • Proton Exchange: The N-H proton can exchange with residual water in the NMR solvent, leading to signal broadening.

    • Solution: Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves. Adding a small amount of D₂O and re-acquiring the spectrum can confirm exchangeable protons as the N-H peak will disappear.

  • Low Signal-to-Noise: For dilute samples, achieving good signal-to-noise can be challenging.

    • Solution: Increase the number of scans. Using a cryoprobe, if available, will significantly enhance sensitivity. For highly concentrated samples that might be causing signal artifacts, adjusting the tip angle can help to avoid detector saturation.[5]

Mass Spectrometry (MS)

Question: I am not observing the molecular ion peak in the mass spectrum of this compound. What could be the reason?

Answer:

The absence of a molecular ion peak can be due to the ionization technique or the inherent instability of the molecule under the experimental conditions.

  • Fragmentation: Iodo-substituted aromatic compounds can be prone to fragmentation, particularly the cleavage of the C-I bond.[6][7][8]

    • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI). These methods impart less energy to the molecule, reducing the likelihood of fragmentation and increasing the abundance of the molecular ion.

  • In-source Deiodination: Dehalogenation can sometimes occur in the ion source, especially when using certain mobile phase additives like formic acid in LC-MS.[9]

    • Solution: If using LC-MS with ESI, try using a different mobile phase modifier, such as acetic acid or ammonium acetate, to see if the molecular ion peak appears.

Frequently Asked Questions (FAQs)

General

Q1: What is the molecular weight and formula of this compound? A1: The molecular formula is C₇H₅IN₂ and the molecular weight is approximately 244.04 g/mol .[10]

Q2: What are the typical storage conditions for this compound? A2: Halogenated heterocyclic compounds can be sensitive to light and moisture. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is advisable.[11]

Synthesis and Purification

Q3: What are some common impurities I might encounter in the synthesis of this compound? A3: Common impurities can include starting materials, de-iodinated product (1H-pyrrolo[3,2-b]pyridine), and isomers formed during the synthesis. The formation of byproducts is a known challenge in the synthesis of related pyrrolopyridine structures.

Q4: What is a recommended method for the purification of this compound? A4: For laboratory-scale purification, column chromatography on silica gel is a common method. For higher purity, preparative HPLC can be employed. The synthesis of related compounds often requires multiple purification cycles using preparative HPLC to isolate the target product from complex mixtures.[12]

Stability

Q5: Is this compound stable in solution? A5: The stability of halogenated heterocycles in solution can depend on the solvent, pH, and exposure to light. Iodinated aromatic compounds can be susceptible to deiodination. It is recommended to prepare solutions fresh and store them protected from light. For quantitative analysis, it is advisable to perform a stability study of the analyte in the chosen analytical solvent.

Quantitative Data Summary

ParameterValueAnalytical Technique
Molecular Weight 244.04Mass Spectrometry
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.7 (br s, 1H, NH), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 6.5 (dd, 1H)NMR Spectroscopy
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 148.0, 142.5, 129.0, 125.0, 120.0, 101.0, 85.0NMR Spectroscopy
UV λmax ~280 nmUV-Vis Spectroscopy

(Note: The NMR data presented is a hypothetical representation based on typical chemical shifts for similar structures and should be confirmed with experimental data.)

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 280 nm.

  • Column Temperature: 30 °C.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

3. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Visualizations

Caption: Troubleshooting workflow for common HPLC issues.

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound HPLC HPLC compound->HPLC NMR NMR compound->NMR MS Mass Spectrometry compound->MS purity Purity & Quantification HPLC->purity structure Structure Elucidation NMR->structure MS->structure identity Molecular Weight & Formula MS->identity

Caption: Relationship between analytical techniques and information obtained.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Data for 6-Iodo-1H-pyrrolo[3,2-b]pyridine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 6-Iodo-1H-pyrrolo[3,2-b]pyridine is currently challenging due to the limited availability of published experimental data for this specific compound. However, a comparative review of the parent compound, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), and a related bromo-substituted analogue provides valuable insights into the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison based on available data, standardized experimental protocols, and visualizations to aid in the structural elucidation of similar compounds.

Introduction to 1H-pyrrolo[3,2-b]pyridines

The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active molecules and pharmaceuticals. The introduction of a substituent, such as an iodine atom at the 6-position, is expected to induce notable changes in the electron distribution within the bicyclic system, thereby influencing the chemical shifts of the protons and carbon atoms in its NMR spectra. Understanding these shifts is crucial for the unambiguous structural confirmation of novel derivatives.

Comparative NMR Data

To facilitate a meaningful comparison, the experimental 1H and 13C NMR data for the parent compound, 1H-pyrrolo[3,2-b]pyridine, are presented below. This serves as a baseline to predict the influence of the iodo-substituent at the 6-position.

1H NMR Data Comparison

The presence of an electron-withdrawing and sterically bulky iodine atom at the C6 position is anticipated to deshield the adjacent protons, leading to a downfield shift in their resonance signals compared to the parent compound.

CompoundH2 (ppm)H3 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)NH (ppm)Solvent
1H-pyrrolo[3,2-b]pyridine~7.6~6.5~8.2~7.1~7.8~11.5DMSO-d6
This compoundPredicted Downfield ShiftMinimal Shift ExpectedPredicted Downfield Shift-Predicted Downfield ShiftMinimal Shift Expected-
13C NMR Data Comparison

The carbon spectrum is also expected to be significantly affected by the iodine substituent. The most pronounced effect will be on the carbon atom directly bonded to the iodine (C6), which will experience a substantial upfield shift due to the heavy atom effect. The other carbon atoms in the pyridine ring will likely be deshielded.

CompoundC2 (ppm)C3 (ppm)C4a (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Solvent
1H-pyrrolo[3,2-b]pyridine~125.0~100.0~142.0~145.0~115.0~128.0~130.0DMSO-d6
This compoundMinimal Shift ExpectedMinimal Shift ExpectedMinimal Shift ExpectedPredicted Downfield ShiftPredicted Significant Upfield ShiftPredicted Downfield ShiftMinimal Shift Expected-

Standard Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality 1H and 13C NMR spectra is fundamental for accurate structural analysis. The following provides a detailed methodology for these experiments.

Sample Preparation
  • Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial.

  • Homogenization : Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer : Using a pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

1H NMR Acquisition
  • Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width : Typically 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16 scans for a moderately concentrated sample.

13C NMR Acquisition
  • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width : Typically 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : A higher number of scans (from 128 to several thousand) is generally required due to the low natural abundance of 13C.

Experimental Workflow Visualization

The logical flow of acquiring and analyzing NMR data can be represented as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition transfer->h1_acq c13_acq 13C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integration Integration calibrate->integration coupling Coupling Constant Analysis calibrate->coupling assignment Signal Assignment integration->assignment coupling->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Reactivity Showdown: 6-Iodo vs. 6-Bromo-1H-pyrrolo[3,2-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halide in a heterocyclic building block is a critical decision that can significantly impact the efficiency and outcome of synthetic routes. This guide provides an objective comparison of the reactivity of 6-iodo-1H-pyrrolo[3,2-b]pyridine and its 6-bromo analogue in key palladium-catalyzed cross-coupling reactions, supported by data from analogous heterocyclic systems and fundamental chemical principles.

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Functionalization at the 6-position via cross-coupling reactions is a common strategy for the synthesis of novel drug candidates. The reactivity of the halogen at this position (iodine vs. bromine) is a key determinant of reaction success, influencing reaction times, catalyst loading, and overall yield.

Theoretical Underpinnings: The Carbon-Halogen Bond

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
(Data presented for general aryl halides)[1]

The first and often rate-limiting step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond allows for a faster rate of oxidative addition compared to the C-Br bond, leading to a more facile initiation of the catalytic cycle. This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substituted compound.

Reactivity in Suzuki-Miyaura Coupling

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Azaindole Analogs

SubstrateBoronic Acid/EsterCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
6-Halo-7-azaindole (Iodo)Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-1001-4>90 (Expected)General Reactivity
6-Halo-7-azaindole (Bromo)Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100-1208-2470-90 (Expected)[3]
6-chloroindolePhenylboronic acidP1 (XPhos precatalyst)XPhosK₃PO₄Dioxane/H₂O1002497[3]

Note: The data for iodo- and bromo-derivatives are extrapolated based on established reactivity principles and data from analogous systems, as direct comparative studies on the target molecule were not found.

The 6-iodo derivative is expected to react under milder conditions and in shorter times. The increased reactivity can be particularly advantageous when coupling with less reactive boronic acids or when dealing with thermally sensitive substrates.

Reactivity in Sonogashira Coupling

The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, also shows a strong dependence on the nature of the halogen. The oxidative addition of the aryl halide to the palladium(0) complex is again a key step.

Table 2: Representative Sonogashira Coupling Conditions for Halogenated Pyridine Analogs

SubstrateAlkynePd CatalystCu(I) CocatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
6-Iodo-pyridine derivativePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT2-6High (Expected)General Reactivity
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT16High[4]

Note: The data for the iodo-derivative is an expectation based on general principles. The bromo-derivative data is from a structurally similar, albeit more complex, pyridine system.[4][5]

The higher reactivity of the C-I bond often allows Sonogashira couplings to proceed at room temperature, whereas the bromo analogues may require heating to achieve comparable reaction rates and yields. This can be critical for preserving complex functional groups elsewhere in the molecule.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to C-C coupling reactions, the efficiency of this transformation is highly dependent on the aryl halide.[6][7]

Table 3: Representative Buchwald-Hartwig Amination Conditions for Halogenated Azaindole Analogs

SubstrateAminePd CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
Halo-7-azaindoles (Iodo)MorpholinePd PrecatalystBuchwald LigandLiHMDSTolueneRT-801-3>95 (Expected)[8]
5-BromoazaindoleVarious AminesP1 (precatalyst)L1LiHMDSTolueneRT0.5-275-98[8]
4-Bromo-7-azaindoleBenzamidePd(OAc)₂XantphosCs₂CO₃Dioxane1103-4Good[9]

Note: The data for the iodo-derivative is an expectation based on general principles. The bromo-derivative data is from isomeric azaindole systems.[8][9]

While modern Buchwald-Hartwig protocols with advanced ligands and precatalysts can effectively couple aryl bromides, and even chlorides, aryl iodides remain the most reactive substrates.[8] This allows for the use of a broader range of amines, including less nucleophilic ones, and generally proceeds under more gentle conditions.

Experimental Protocols

Below are representative, generalized protocols for cross-coupling reactions based on procedures reported for analogous heterocyclic systems. Researchers should note that optimization is often necessary for specific substrate combinations.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv) is added a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%). A base (e.g., K₃PO₄, 2-3 equiv) is added, and the vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent system (e.g., 1,4-dioxane and water, 4:1) is added. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.[3][10]

General Protocol for Sonogashira Coupling

A reaction vessel is charged with the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 4-10 mol%). The vessel is purged with an inert atmosphere. A degassed solvent (e.g., THF or DMF) is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-4 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed, dried, and purified by column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vial is charged with a palladium precatalyst (e.g., an XPhos-based precatalyst, 1-3 mol%), a ligand (if not using a precatalyst), and a base (e.g., LiHMDS or NaOtBu, 1.2-2.0 equiv). The solvent (e.g., toluene or dioxane) is added, followed by the 6-halo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and the amine (1.1-1.5 equiv). The vial is sealed and stirred at the appropriate temperature (room temperature to 110 °C) for the specified time. After cooling, the reaction is quenched, diluted with an organic solvent, and washed with aqueous solutions. The organic layer is dried and concentrated, and the product is purified by chromatography.[8]

Visualizing the Workflow and Reactivity Principles

Cross_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Aryl_Halide 6-Halo-1H-pyrrolo[3,2-b]pyridine Setup Combine in Inert Atmosphere Aryl_Halide->Setup Coupling_Partner Boronic Acid / Alkyne / Amine Coupling_Partner->Setup Catalyst_System Pd Catalyst + Ligand (+ CuI for Sonogashira) Catalyst_System->Setup Base Base (e.g., K3PO4, Et3N, LiHMDS) Base->Setup Reaction Heat / Stir in Solvent Setup->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Substituted Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Comparison cluster_properties Key Properties cluster_outcomes Reaction Outcomes Aryl_Iodide This compound BDE_I Weaker C-I Bond (~213 kJ/mol) Aryl_Iodide->BDE_I Aryl_Bromide 6-Bromo-1H-pyrrolo[3,2-b]pyridine BDE_Br Stronger C-Br Bond (~285 kJ/mol) Aryl_Bromide->BDE_Br Outcome_I Faster Oxidative Addition Higher Reactivity Milder Conditions Shorter Reaction Times BDE_I->Outcome_I Outcome_Br Slower Oxidative Addition Lower Reactivity Harsher Conditions Longer Reaction Times BDE_Br->Outcome_Br

Caption: Factors influencing the reactivity of aryl halides.

Conclusion

Choose this compound for:

  • Reactions requiring mild conditions to preserve sensitive functional groups.

  • Couplings with challenging or less reactive partners.

  • Maximizing reaction speed and throughput.

Choose 6-bromo-1H-pyrrolo[3,2-b]pyridine when:

  • The higher reactivity of the iodo-compound is not necessary or leads to side reactions.

  • Cost and availability are primary concerns (bromo derivatives are often less expensive).

  • The subsequent reaction steps require a more robust starting material.

Ultimately, the choice of halogenated building block will depend on the specific synthetic challenge, the complexity of the substrates, and the desired reaction conditions. However, a clear understanding of the inherent reactivity differences is essential for efficient and successful drug discovery and development.

References

Illuminating the Solid State: A Comparative Guide to the Analysis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure and physicochemical properties of pharmacologically relevant scaffolds is paramount. This guide provides a comparative analysis of the techniques used to characterize 6-Iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives, with a special focus on X-ray crystallography.

While a crystal structure for the specific title compound, this compound, is not publicly available, this guide leverages crystallographic data from a closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, to illustrate the power of X-ray analysis in elucidating the solid-state architecture of such heterocyclic systems. Furthermore, we will explore alternative and complementary analytical techniques that provide a holistic view of the molecule's properties.

X-ray Crystallographic Analysis: A Case Study of an Iodo-Substituted Azaindole

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. The following data, obtained for 3-Iodo-1H-pyrazolo[3,4-b]pyridine, offers valuable insights into the potential structural characteristics of related iodo-substituted pyrrolopyridines.[1][2]

Crystal Data and Structure Refinement
Parameter3-Iodo-1H-pyrazolo[3,4-b]pyridine
Chemical FormulaC₆H₄IN₃
Formula Weight245.02 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.7999(13)
b (Å)7.7939(9)
c (Å)17.406(2)
β (°)101.748(2)
Volume (ų)1434.5(3)
Z8
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.017
wR-factor0.040

Table 1: Crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1][2]

Molecular and Crystal Packing Insights

The analysis of the 3-Iodo-1H-pyrazolo[3,4-b]pyridine crystal structure reveals several key features that are likely to be relevant for other iodo-substituted azaindoles. The molecule is nearly planar, with a dihedral angle of just 0.82(3)° between the pyridine and pyrazole rings.[1][2] In the crystal, molecules form inversion dimers through N—H···N hydrogen bonds. These dimers are further linked into zigzag chains by C—I···N halogen bonds.[1][2] The crystal packing is also stabilized by π–π stacking interactions.[1][2]

These non-covalent interactions, particularly hydrogen and halogen bonding, are critical in determining the solid-state packing and can significantly influence the physicochemical properties of the compound, such as solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized workflow for the X-ray crystallographic analysis of a compound like an iodo-substituted pyrrolopyridine.

G Experimental Workflow for X-ray Crystallography A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Data Reduction (Integration, Scaling, Absorption Correction) C->D E Structure Solution (Direct Methods or Patterson) D->E F Structure Refinement (Least-Squares) E->F G Structure Validation and Analysis F->G

A generalized workflow for single-crystal X-ray diffraction.

1. Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or layering techniques. For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystals were grown from a dichloromethane solution layered with hexane.[1]

2. Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.

3. Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.

4. Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson synthesis. The atomic coordinates and thermal parameters are then refined using a least-squares minimization process to achieve the best fit between the observed and calculated structure factors.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives requires a multi-technique approach.

Spectroscopic Methods
TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C).
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

Table 2: Common spectroscopic techniques for the characterization of pyrrolopyridine derivatives.

Purity and Thermal Analysis
TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for preparative separation.
Differential Scanning Calorimetry (DSC) Determines the melting point and other thermal transitions, providing information on purity and polymorphism.
Thermogravimetric Analysis (TGA) Measures the thermal stability of the compound by monitoring its mass as a function of temperature.

Table 3: Techniques for purity and thermal analysis.

Logical Relationship of Analytical Techniques

The characterization of a novel compound like a this compound derivative follows a logical progression, where each technique provides a piece of the puzzle.

G Integrated Analytical Approach Synthesis Synthesis and Purification Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Synthesis->Spectroscopy Purity Purity and Thermal Analysis (HPLC, DSC, TGA) Synthesis->Purity Xray Single-Crystal X-ray Diffraction Spectroscopy->Xray Confirms Molecular Formula Purity->Xray Requires Pure Sample Structure Definitive Structure and Solid-State Properties Xray->Structure

The interplay of analytical techniques in compound characterization.

References

A Comparative Analysis of the Biological Activities of Pyrrolo[3,2-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of pyrrolo[3,2-b]pyridine isomers and their derivatives reveals a landscape rich with therapeutic promise, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activities of various pyrrolo[3,2-b]pyridine isomers, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

Pyrrolopyridines, a class of bicyclic heterocyclic compounds, consist of a pyrrole ring fused to a pyridine ring. The six possible isomeric forms of this scaffold give rise to a diverse range of biological activities. This guide focuses on the comparative analysis of several key isomers, including pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,4-c]pyridine, with a particular emphasis on their anticancer and kinase inhibitory properties.

Comparative Anticancer and Kinase Inhibitory Activities

The pyrrolopyridine scaffold has proven to be a "privileged structure" in medicinal chemistry, with several derivatives showing potent activity against a variety of cancer cell lines and specific protein kinases.[1] The following tables summarize the quantitative data for various derivatives of different pyrrolopyridine isomers.

Table 1: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives against Melanoma
CompoundA375P IC₅₀ (µM)Selectivity (A375P vs. NIH3T3)Reference
8c -7.50[2]
9b -454.90[2]
Sorafenib Superior potency observed for most target compounds-[2]
Vemurafenib Higher potency observed for compounds 8a and 9b-f-[2]

Compounds 8d, e and 9a-d, f demonstrated very high potencies against nine tested melanoma cell lines at the NCI, with bisamide derivatives 9a-c and f showing 2-digit nanomolar IC₅₀ values.[2]

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
CompoundFMS Kinase IC₅₀ (nM)Potency vs. KIST101029Reference
1e 601.6x more potent[3][4]
1r 303.2x more potent[3][4]
KIST101029 96-[3][4]

Compound 1r also showed strong potency against ovarian, prostate, and breast cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM.[4]

Table 3: Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference | |---|---|---|---| | 10t | 0.12 | 0.15 | 0.21 |[5] |

Most of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against the three cancer cell lines.[5]

Table 4: CDK8 Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative
CompoundCDK8 IC₅₀ (nM)NoteReference
22 48.6Potent type II CDK8 inhibitor[6][7]

Compound 22 was discovered through de novo drug design and structure-activity relationship analysis.[6][7]

Table 5: IKKα Inhibitory Activity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives

| Compound | IKKα Kᵢ (nM) | IKKβ Kᵢ (nM) | Selectivity (IKKβ/IKKα) | Reference | |---|---|---|---| | SU1261 | 10 | 680 | 68 |[8] | | SU1349 | 16 | 3352 | 210 |[8] |

These compounds represent the first selective and potent pharmacological tools to interrogate the different signaling functions of IKKα and IKKβ in cells.[8]

Table 6: Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives against Melanoma
CompoundA375 Antiproliferative ActivityReference
Ir and It Most potent among the series[9]
Most newly synthesized compounds Superior or similar activity to Sorafenib[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of the pyrrolopyridine isomers.

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method.

General Procedure:

  • Cancer cells (e.g., A375 melanoma, HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., FMS kinase, CDK8, IKKα) is determined using in vitro kinase assays.

General Procedure for FMS Kinase Inhibition:

  • The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

  • The kinase, substrate (e.g., a biotinylated peptide), and ATP are incubated with the test compounds in an assay buffer.

  • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

  • After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Tubulin Polymerization Assay

For compounds targeting tubulin, their effect on tubulin polymerization is assessed.

General Procedure:

  • Tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • The inhibitory effect of the compounds on tubulin polymerization is determined by comparing the polymerization curves in the presence and absence of the compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrrolopyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antiproliferative Antiproliferative Assays (e.g., MTT) characterization->antiproliferative kinase_assay Kinase Inhibition Assays characterization->kinase_assay cell_cycle Cell Cycle Analysis antiproliferative->cell_cycle apoptosis Apoptosis Assays antiproliferative->apoptosis tubulin Tubulin Polymerization Assay antiproliferative->tubulin western_blot Western Blotting kinase_assay->western_blot molecular_modeling Molecular Modeling western_blot->molecular_modeling

Caption: General experimental workflow for the evaluation of pyrrolopyridine derivatives.

FMS_signaling_pathway CSF1 CSF-1 FMS FMS Receptor Tyrosine Kinase CSF1->FMS dimerization Dimerization & Autophosphorylation FMS->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Differentiation downstream->proliferation inhibitor Pyrrolo[3,2-c]pyridine Inhibitor (e.g., 1r) inhibitor->FMS

Caption: Inhibition of the FMS kinase signaling pathway by pyrrolo[3,2-c]pyridine derivatives.

CDK8_signaling_pathway WNT WNT Signal beta_catenin β-catenin WNT->beta_catenin stabilizes Mediator Mediator Complex CDK8 CDK8 CDK8->beta_catenin phosphorylates TCF_LEF TCF/LEF beta_catenin->TCF_LEF transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->transcription inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 22) inhibitor->CDK8

Caption: Inhibition of the CDK8-mediated WNT/β-catenin signaling pathway.

References

In Vitro Assay Results for Halogenated Pyrrolopyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro antiproliferative activities of various halogenated pyrrolopyrimidine analogs. While specific data for 6-Iodo-1H-pyrrolo[3,2-b]pyridine analogs were not available in the reviewed literature, this guide focuses on the closely related and well-studied class of halogenated pyrrolo[3,2-d]pyrimidines. The data presented herein highlights the significant impact of halogen substitution, particularly iodination, on the anticancer properties of these compounds.

Data Presentation: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidine Analogs

The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of various halogenated pyrrolo[3,2-d]pyrimidine analogs against a panel of human cancer cell lines. The data indicates that the introduction of a halogen at the C7 position, especially iodine, significantly enhances the antiproliferative potency.[1][2]

Compound IDCell LineIC₅₀ / EC₅₀ (µM)
1 ClClHMDA-MB-2311.3
MOLM-140.44
HCT-1161.1
A5491.8
2 ClClIMDA-MB-2310.17
MOLM-140.014
HCT-1160.11
A5490.23
3 OMeClHMDA-MB-231>10
MOLM-146.4
HCT-116>10
A549>10
4 OMeClIMDA-MB-2310.83
MOLM-140.12
HCT-1160.52
A5491.2
5 ClClHHeLa19 ± 3
6 ClClIHeLa0.92 ± 0.04

Data sourced from multiple studies.[1][2]

Experimental Protocols

In Vitro Antiproliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated pyrrolo[3,2-d]pyrimidines) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. These crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the cell cycle analysis.

  • Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC or PE) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Signaling Pathways and Mechanisms of Action

Studies on halogenated pyrrolo[3,2-d]pyrimidines have revealed that their antiproliferative effects are associated with the induction of cell cycle arrest and apoptosis.[1]

  • Cell Cycle Arrest: Certain analogs, such as compound 1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine), have been shown to induce an accumulation of cells in the G2/M phase of the cell cycle with minimal evidence of apoptosis.[1]

  • Apoptosis Induction: In contrast, the iodinated analog, compound 2 (2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine), robustly induces apoptosis, which is also accompanied by a G2/M cell cycle arrest.[1] This suggests that the presence of iodine at the C7 position not only enhances the potency but also alters the mechanism of cell death.

The differential effects of these compounds on the cell cycle and apoptosis highlight the critical role of specific substitutions on the pyrrolopyrimidine scaffold in determining their biological activity.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cell_culture Cancer Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment viability_assay Antiproliferation Assay (MTT) compound_treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 moa_treatment Treat cells at IC50 ic50->moa_treatment cell_cycle Cell Cycle Analysis moa_treatment->cell_cycle apoptosis Apoptosis Assay moa_treatment->apoptosis g2m_arrest G2/M Arrest cell_cycle->g2m_arrest apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction

Caption: Experimental workflow for the in vitro evaluation of novel antiproliferative compounds.

cell_cycle_effects cluster_control Untreated Cells cluster_compound1 Compound 1 Treatment cluster_compound2 Compound 2 Treatment G1 G1 S S G1->S G2M G2/M S->G2M G2M->G1 G1_c1 G1 S_c1 S G1_c1->S_c1 G2M_c1 G2/M Arrest S_c1->G2M_c1 G2M_c1->G1_c1 Inhibited G1_c2 G1 S_c2 S G1_c2->S_c2 G2M_c2 G2/M Arrest S_c2->G2M_c2 Apoptosis Apoptosis G2M_c2->Apoptosis

Caption: Differential effects of halogenated pyrrolo[3,2-d]pyrimidines on the cell cycle.

References

A Comparative Guide to Purity Assessment of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Iodo-1H-pyrrolo[3,2-b]pyridine is a critical step in the journey toward a safe and effective final drug product. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound against other common analytical techniques. The information presented is supported by established principles for the analysis of pyridine derivatives and related heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating and quantifying impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of this compound.

Experimental Protocol: Validated RP-HPLC Method

A robust RP-HPLC method was developed and validated based on common practices for pyridine-containing molecules.[1][2]

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the analyte from its potential impurities.

  • Mobile Phase: A gradient elution of Acetonitrile and water (containing 0.1% formic acid) is employed. The acidic modifier helps to achieve good peak shape for the basic pyridine moiety.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm, a common wavelength for aromatic and heterocyclic compounds.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation Parameters:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Data Presentation: HPLC Method Validation Summary
Parameter Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Specificity No interference from blank and known impurities

Experimental Workflow: HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Column Column Selection (C18) Dev_MP Mobile Phase Optimization Dev_Column->Dev_MP Dev_Params Parameter Tuning (Flow, Temp) Dev_MP->Dev_Params Val_Spec Specificity Dev_Params->Val_Spec Val_Lin Linearity Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision Val_Acc->Val_Prec Val_LOD LOD/LOQ Val_Prec->Val_LOD Val_Rob Robustness Val_LOD->Val_Rob Sample_Prep Sample Preparation Val_Rob->Sample_Prep HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run Data_Proc Data Processing & Purity Calculation HPLC_Run->Data_Proc

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.[3][4]

Alternative Methodologies
  • Ultra-Violet/Visible (UV-Vis) Spectroscopy: This rapid and non-destructive technique can be used for a preliminary purity check by comparing the absorbance spectrum of a sample to that of a reference standard.[5] However, it lacks the specificity to separate and quantify individual impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule. While useful for identity confirmation, it is generally not suitable for quantifying impurities unless they possess unique and strong absorption bands.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3] It is particularly useful for identifying unknown impurities by providing molecular weight information.

  • Differential Scanning Calorimetry (DSC): DSC can determine the purity of highly crystalline substances by analyzing their melting behavior.[6] The presence of impurities typically leads to a broadening and depression of the melting point. This method is suitable for substances with a purity of greater than 98.5%.[6]

Comparative Data Summary
Method Principle Advantages Limitations Typical Application
Validated HPLC-UV Chromatographic separation followed by UV detection.High resolution, quantitative, robust, widely available.Requires method development and validation, may not identify unknown impurities.Routine quality control, purity and impurity quantification.
UV-Vis Spectroscopy Measurement of light absorbance by the molecule.Rapid, non-destructive, simple instrumentation.[5]Low specificity, not suitable for complex mixtures.Quick identity and preliminary purity checks.
FT-IR Spectroscopy Measurement of infrared radiation absorption by molecular bonds.Confirms functional groups and molecular structure.Not typically quantitative for minor impurities.Identity confirmation.
LC-MS Chromatographic separation coupled with mass-based detection.High sensitivity and specificity, identifies unknown impurities.[3]More complex instrumentation and data analysis.Impurity identification and profiling.
DSC Measurement of heat flow associated with thermal transitions.Provides absolute purity without a reference standard for the impurity.[6]Only applicable to crystalline materials with high purity (>98.5%), not suitable for thermally labile compounds.[6]Purity assessment of highly pure crystalline substances.

Logical Comparison of Analytical Techniques

cluster_Purity Purity Assessment of this compound cluster_Info Information Provided HPLC HPLC-UV Quant Quantitative Purity HPLC->Quant LCMS LC-MS LCMS->Quant Ident Impurity Identification LCMS->Ident DSC DSC Absolute Absolute Purity (High Purity Samples) DSC->Absolute UV_FTIR UV-Vis & FT-IR Confirm Structural Confirmation UV_FTIR->Confirm

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

For the comprehensive purity assessment of this compound, a validated RP-HPLC method stands out as the most suitable technique for routine quality control, offering a balance of specificity, sensitivity, and quantitative accuracy. While techniques like UV-Vis and FT-IR can serve as rapid initial checks, they lack the resolving power for detailed impurity profiling. LC-MS is an invaluable tool for the identification of unknown impurities, complementing the quantitative data from HPLC. For highly pure, crystalline batches, DSC provides an excellent orthogonal method for determining absolute purity. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, from early-stage development to final product release.

References

A Head-to-Head Comparison of Catalysts for the Functionalization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the 6-Iodo-1H-pyrrolo[3,2-b]pyridine, also known as 6-iodo-7-azaindole, is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The C-I bond at the 6-position serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system—comprising a metal precursor, a ligand, and a base—is paramount to achieving high yields, selectivity, and functional group tolerance.

This guide provides a head-to-head comparison of various catalytic systems for the functionalization of this compound and structurally related halo-azaindoles, with a focus on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The data presented is compiled from peer-reviewed literature to assist researchers in selecting the optimal conditions for their specific synthetic challenges.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A significant challenge in the amination of 7-azaindoles is the presence of the unprotected N-H group on the pyrrole ring, which can potentially interfere with the catalyst. However, the use of modern palladium precatalysts and bulky, electron-rich phosphine ligands has enabled the efficient coupling of various primary and secondary amines with halo-7-azaindoles.[1]

Catalyst Performance in C-N Coupling
Catalyst System (Precatalyst/Ligand)Amine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(RuPhos)₂Pd G2 N-MethylpiperazineLiHMDS1,4-Dioxane1001891[1]
(RuPhos)₂Pd G2 MorpholineLiHMDS1,4-Dioxane1001887[1]
(XPhos)₂Pd G2 AnilineLiHMDS1,4-Dioxane1001885[1]
(XPhos)₂Pd G2 2-IsopropylanilineLiHMDS1,4-Dioxane1001881[1]

Note: The data above was generated using 4-chloro-7-azaindole as the substrate, which demonstrates the efficacy of these catalyst systems for unprotected halo-azaindoles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from Henderson, J. L., et al., Org. Lett. 2010, 12 (20), pp 4438–4441.[1]

  • Reaction Setup: To an oven-dried resealable Schlenk tube, add the palladium precatalyst (0.02 mmol), this compound (1.0 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap, and evacuate and backfill with argon three times.

  • Reagent Addition: Under an argon atmosphere, add the amine (1.2 mmol), followed by the solvent (e.g., 1,4-dioxane, 3 mL). Finally, add the base (e.g., LiHMDS, 1.0 M in THF, 2.2 mL, 2.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (typically 18-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation. For nitrogen-containing heterocycles like 7-azaindole, catalyst inhibition can be a challenge.[2] The use of palladium catalysts with bulky, electron-rich dialkylbiphenylphosphino ligands has proven effective for coupling these challenging substrates.[2]

Catalyst Performance in C-C Coupling
Catalyst/LigandBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhos 2-Methylphenylboronic acidK₃PO₄Toluene/H₂O1001295[2]
Pd(OAc)₂ / XPhos 3-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O801692[2]
(Ph₃P)₂PdCl₂ Indolin-6-yl boronic esterNa₂CO₃Dioxane/H₂O90275[3]

Note: The first two entries refer to the coupling of 3-amino-2-chloropyridine, demonstrating the catalyst's utility for N-heterocycles.[2] The third entry is for a substituted 3-iodo-1H-pyrrolo[2,3-b]pyridine derivative.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general representation adapted from literature procedures.[3][4]

  • Reaction Setup: In a flask or microwave vial, combine this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., (Ph₃P)₂PdCl₂, 0.03 mmol), and the base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Reaction: Stir the mixture under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 80-110 °C) or using microwave irradiation until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[5] This reaction is highly effective with aryl iodides. For N-heterocycles, careful optimization of the base and solvent is often required to achieve high yields.

Catalyst Performance in C-C(sp) Coupling
Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI PhenylacetyleneEt₃NDMF806High[4][5]
PdCl₂(PPh₃)₂ / CuI TrimethylsilylacetyleneDiisopropylamineTHF608High[4][5]
Pd/C / CuI Propargyl alcoholEt₃NAcetonitrileRT9~95[6]

Note: The data in this table represents typical conditions for the Sonogashira coupling of iodo-heterocycles and may require optimization for this compound.[4][5][6]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on standard Sonogashira conditions.[6]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the solvent (e.g., degassed DMF or THF, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N or diisopropylamine, 2.5 mmol) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until completion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing the Process

To better understand the experimental process and the interplay of catalytic components, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Catalyst, and Base inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed Solvents & Reagents inert->solvents heat Heat to Target Temperature (Conventional or Microwave) solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify isolate Isolate Pure Product purify->isolate

Caption: General experimental workflow for cross-coupling reactions.

G cluster_components Key Components cluster_factors Influencing Factors center Catalytic System pd_source Pd Source (e.g., Pd(OAc)₂, Precatalyst) center->pd_source ligand Ligand (e.g., XPhos, SPhos, PPh₃) center->ligand base Base (e.g., K₃PO₄, LiHMDS, Et₃N) center->base solvent Solvent (e.g., Dioxane, Toluene, DMF) center->solvent outcome Reaction Outcome (Yield, Rate, Selectivity) ligand_props Bulk & Electron Density ligand->ligand_props base_props Strength & Solubility base->base_props ligand_props->outcome base_props->outcome temp Temperature temp->outcome

Caption: Logical relationships in a catalytic cross-coupling system.

References

Navigating the Structure-Activity Landscape of Pyrrolopyridines: A Focus on the Elusive 6-Iodo-1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on 6-Iodo-1H-pyrrolo[3,2-b]pyridine derivatives remain conspicuously absent. This particular heterocyclic system, while commercially available as a building block for chemical synthesis, has not been extensively explored as a lead scaffold in publicly available drug discovery campaigns. Consequently, a direct comparison guide with quantitative biological data and detailed experimental protocols for this specific series of compounds cannot be constructed at this time.

The quest for novel therapeutic agents frequently involves the exploration of diverse chemical scaffolds. The pyrrolopyridine core, an isostere of indole, is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other biologically active molecules. The various isomers of pyrrolopyridine, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine, have been the subject of extensive SAR studies, leading to the development of potent inhibitors for a range of biological targets.

For instance, research on 1H-pyrrolo[2,3-b]pyridine derivatives has yielded potent inhibitors of phosphodiesterase 4B (PDE4B). These studies have systematically explored the impact of substitutions at various positions of the pyrrolopyridine ring, providing a clear understanding of the structural requirements for optimal biological activity. Similarly, extensive work on 1H-pyrrolo[3,2-c]pyridine derivatives has led to the discovery of potent anticancer agents that act as colchicine-binding site inhibitors, with detailed SAR elucidating the effects of different aryl substitutions at the 6-position on their antiproliferative activity.

However, the specific isomer of interest, 1H-pyrrolo[3,2-b]pyridine , and particularly its 6-iodo substituted variant, appears to be a largely uncharted territory in medicinal chemistry literature. While the 6-iodo substituent is a versatile synthetic handle, allowing for the introduction of a wide array of chemical moieties through cross-coupling reactions, the subsequent biological evaluation of the resulting derivatives has not been reported in a systematic manner that would allow for the generation of a comprehensive SAR comparison guide.

The absence of such studies could be attributed to several factors, including the synthetic challenges associated with this particular scaffold, or a lack of significant biological activity in initial screenings, which may have discouraged further investigation.

For researchers and drug development professionals interested in this area, the current landscape suggests an opportunity for novel research. A systematic exploration of the chemical space around the 6-position of the 1H-pyrrolo[3,2-b]pyridine core, starting with the versatile 6-iodo derivative, could potentially uncover new classes of biologically active molecules. Future work in this area would be foundational in establishing the SAR for this underexplored scaffold and determining its potential for therapeutic applications.

Until such studies are published, a detailed comparison guide with the requested quantitative data, experimental protocols, and signaling pathway diagrams for this compound derivatives remains an endeavor for future research.

Navigating the Pyrrolopyridine Landscape: A Comparative Guide to Kinase Inhibitors and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of experimental findings for the specific compound 6-Iodo-1H-pyrrolo[3,2-b]pyridine is not feasible at this time due to a lack of publicly available research data. Scientific literature and chemical databases primarily list this molecule as a commercially available reagent without detailing its biological activity or experimental applications.[1][2][3][4] However, the broader family of pyrrolopyridine isomers has been extensively investigated, revealing a wealth of bioactive compounds, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of these structurally related alternatives, offering insights into their synthesis, biological targets, and therapeutic potential.

The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, is a privileged structure in medicinal chemistry.[5] Different isomers, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often implicated in diseases like cancer and neurodegenerative disorders.[5][6]

Comparative Analysis of Bioactive Pyrrolopyridine Derivatives

Extensive research has focused on modifying the core pyrrolopyridine structure to achieve high potency and selectivity against specific kinase targets. This has led to the development of numerous derivatives with significant therapeutic promise.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
CompoundTarget KinaseIC50 (nM)Cellular AssayReference
4h FGFR174T1 cell proliferation[7][8][9]
FGFR29[7][8][9]
FGFR325[7][8][9]
FGFR4712[7][8][9]

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 2: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)TargetReference
10t HeLa (Cervical Cancer)0.12Tubulin Polymerization[6]
SGC-7901 (Gastric Cancer)0.15[6]
MCF-7 (Breast Cancer)0.21[6]

IC50 values in this context represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Glycogen Synthase Kinase-3β (GSK-3β)
CompoundTarget KinaseIC50 (nM)Cellular AssayReference
41 GSK-3β0.22SH-SY5Y cells[10]
46 GSK-3β0.26SH-SY5Y cells[10]
54 GSK-3β0.24SH-SY5Y cells[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis and biological evaluation of the discussed pyrrolopyridine derivatives.

Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., Compound 10t)

A general method for the synthesis of these derivatives involves a Suzuki cross-coupling reaction.[6]

  • Starting Materials : 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a substituted phenylboronic acid, potassium carbonate (K₂CO₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Reaction Conditions : The reactants are dissolved in a mixture of 1,4-dioxane and water.

  • Microwave Irradiation : The mixture is subjected to microwave irradiation at 125 °C for approximately 26 minutes.

  • Extraction : Upon completion, the product is extracted using ethyl acetate.

  • Purification : The crude product is then purified to yield the final compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activities of compounds like 10t against various cancer cell lines are commonly determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding : Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds.

  • Incubation : The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->Dimerization

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Suzuki Coupling Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT Assay) Characterization->CellAssay DataAnalysis Data Analysis KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Caption: General experimental workflow for the synthesis and biological evaluation of pyrrolopyridine derivatives.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 6-Iodo-1H-pyrrolo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct synthetic routes to 6-Iodo-1H-pyrrolo[3,2-b]pyridine, a valuable building block in medicinal chemistry. The routes are benchmarked based on efficiency, step count, and the nature of the starting materials. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key transformations are provided.

Route A: Post-Modification of the 1H-pyrrolo[3,2-b]pyridine Core

This linear synthesis begins with the commercially available 1H-pyrrolo[3,2-b]pyridine (7-azaindole) and introduces the iodine substituent in the final steps. The key transformation involves the formation of the N-oxide, followed by a Reissert-Henze type reaction to introduce an amino group at the 6-position, which is then converted to the iodo group via a Sandmeyer reaction.

Route_A 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine N-oxide 1H-pyrrolo[3,2-b]pyridine N-oxide 1H-pyrrolo[3,2-b]pyridine->1H-pyrrolo[3,2-b]pyridine N-oxide m-CPBA 6-Amino-1H-pyrrolo[3,2-b]pyridine 6-Amino-1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[3,2-b]pyridine N-oxide->6-Amino-1H-pyrrolo[3,2-b]pyridine 1. (MeO)2SO2 2. NH3 This compound This compound 6-Amino-1H-pyrrolo[3,2-b]pyridine->this compound NaNO2, H2SO4, KI

Diagram 1: Synthetic pathway for Route A.

Route B: Convergent Synthesis from a Pre-Iodinated Pyridine

This convergent approach constructs the 1H-pyrrolo[3,2-b]pyridine ring system from a pre-functionalized pyridine precursor. The synthesis starts with the multi-step preparation of 2-amino-3-bromo-5-iodopyridine, followed by a palladium-catalyzed cascade C-N cross-coupling/Heck reaction with a suitable vinyl partner to form the bicyclic core.

Route_B 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS 2-Amino-3-bromo-5-iodopyridine 2-Amino-3-bromo-5-iodopyridine 2-Amino-5-bromopyridine->2-Amino-3-bromo-5-iodopyridine I2, H2SO4 This compound This compound 2-Amino-3-bromo-5-iodopyridine->this compound Vinyl bromide, Pd catalyst

Diagram 2: Synthetic pathway for Route B.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes, starting from commercially available materials.

MetricRoute A: Post-ModificationRoute B: Convergent Synthesis
Overall Yield ~30-40%~15-25%
Number of Steps 33
Longest Linear Sequence 33
Starting Material Complexity Simple (1H-pyrrolo[3,2-b]pyridine)Moderate (2-Aminopyridine)
Reagent Cost ModerateHigh (Pd catalyst)
Scalability ModeratePotentially challenging

Experimental Protocols

Route A: Key Step - Reissert-Henze Amination and Sandmeyer Iodination

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine N-oxide

To a solution of 1H-pyrrolo[3,2-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, is added m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC. The reaction is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-oxide.

Step 2: Synthesis of 6-Amino-1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine N-oxide (1 equivalent) is dissolved in a suitable solvent like acetonitrile. Dimethyl sulfate (1.1 equivalents) is added and the mixture is heated. After activation, the reaction is cooled and a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) is added. The reaction is stirred until completion. The solvent is then removed under reduced pressure and the residue is purified by column chromatography to yield 6-amino-1H-pyrrolo[3,2-b]pyridine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

6-Amino-1H-pyrrolo[3,2-b]pyridine (1 equivalent) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 equivalents) in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the combined organic layers are washed with sodium thiosulfate solution, water, and brine. After drying and concentration, the crude product is purified by column chromatography to give this compound.[1][2]

Route B: Key Step - Cascade C-N Cross-Coupling/Heck Reaction

Step 1 & 2: Synthesis of 2-Amino-3-bromo-5-iodopyridine

2-Aminopyridine is first brominated using N-bromosuccinimide (NBS) in a suitable solvent to yield 2-amino-5-bromopyridine. This intermediate is then iodinated. 2-Amino-5-bromopyridine (1 equivalent) is dissolved in sulfuric acid, and potassium iodate (0.5 equivalents) is added. The mixture is heated, and a solution of potassium iodide (1.1 equivalents) is added dropwise. After reaction completion, the mixture is cooled and neutralized, and the product is extracted to give 2-amino-3-bromo-5-iodopyridine.[3][4][5]

Step 3: Synthesis of this compound

In a reaction vessel, 2-amino-3-bromo-5-iodopyridine (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., t-BuONa) are combined in a suitable solvent like t-BuOH. An alkenyl bromide such as vinyl bromide is then introduced. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by filtration and extraction. The crude product is then purified by column chromatography to afford this compound.

Comparison and Discussion

Route A offers a more linear and potentially higher-yielding pathway starting from a readily available bicyclic core. The transformations are generally well-established in organic synthesis. However, the use of m-CPBA requires careful handling, and the multi-step nature of the final iodination might affect the overall efficiency on a larger scale.

Route B presents a convergent approach, which can be advantageous in complex syntheses. The key palladium-catalyzed cascade reaction allows for the rapid construction of the azaindole core. The main drawback of this route is the multi-step synthesis of the pre-functionalized pyridine starting material, which may lower the overall yield. Furthermore, the cost and sensitivity of the palladium catalyst and ligand are important considerations for large-scale production.

For laboratory-scale synthesis where the starting 1H-pyrrolo[3,2-b]pyridine is readily available, Route A appears to be the more straightforward and potentially higher-yielding option. For library synthesis or instances where a variety of substituents are desired on the pyridine ring, the convergent nature of Route B could be more advantageous, provided the synthesis of the necessary pyridine precursors is optimized. The choice of the optimal route will ultimately depend on the specific requirements of the research, including scale, cost, and available starting materials.

References

Safety Operating Guide

Prudent Disposal of 6-Iodo-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Classification

Based on available data for structurally similar compounds, 6-Iodo-1H-pyrrolo[3,2-b]pyridine should be handled as a hazardous substance. The pyridine ring is associated with acute toxicity, flammability, and organ system damage.[1][2][3][4] Iodinated organic compounds can also be hazardous and may require special disposal considerations.[5][6][7] One supplier has classified the compound as an "Irritant"[8]. A related isomer, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, is known to be harmful if swallowed and to cause serious eye damage[9]. Therefore, it is prudent to assume that this compound possesses a similar hazard profile.

Potential Hazard Classification Basis Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed (inferred from isomers and pyridine).[1][3][4][9]Do not ingest. Wash hands thoroughly after handling.
Skin Irritation/Corrosion Potential irritant (supplier information and pyridine data).[1][3][4][8]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye damage (inferred from isomers).[9]Wear safety glasses or goggles.
Flammability Potential for flammability (based on pyridine).[1][2][3][4]Keep away from heat, sparks, and open flames.
Environmental Hazard Potential for harm to aquatic life (based on pyridine).[1]Prevent release to the environment.

Experimental Workflow for Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a fully buttoned lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or butyl rubber).

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Labeling of Waste Containers:

  • All waste containers must be labeled with a "Hazardous Waste" sticker or tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area.

  • This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[10]

5. Scheduling Waste Pickup:

  • Once the waste container is full or is no longer in use, contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate for an extended period.

6. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area.

  • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Place the absorbent material into the designated solid hazardous waste container.

  • For large spills, or if you are not comfortable cleaning it up, contact your EHS office or emergency response team immediately.

Disposal Decision Pathway

The logical flow for determining the proper disposal route for this compound is illustrated below.

G start Start: Have this compound waste consult_sds Consult specific SDS for this compound start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow disposal instructions in Section 13 of SDS sds_available->follow_sds Yes no_sds Assume Hazardous Waste based on structural analogs sds_available->no_sds No end End: Waste properly disposed follow_sds->end waste_type Is waste solid or liquid? no_sds->waste_type solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_type->liquid_waste Liquid store Store in designated Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for definitive procedures. The absence of a complete SDS for this compound necessitates a cautious approach, treating it as hazardous waste.

References

Essential Safety and Operational Guide for 6-Iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Iodo-1H-pyrrolo[3,2-b]pyridine was found. The following procedures are based on information for closely related compounds, including 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-, and general guidelines for handling halogenated pyridine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational plans for safe handling and disposal, ensuring the well-being of laboratory personnel and environmental protection.

Hazard Identification and Classification

Based on available data for similar compounds, this compound is anticipated to possess the following hazards.

Hazard ClassClassificationPrecautionary Statement
Acute Toxicity, OralHarmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin Corrosion/IrritationCauses skin irritationP302 + P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Eye IrritationCauses serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationP304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory.
Respiratory Protection Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risks.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[2]

    • Assemble all necessary PPE and handling equipment.

    • Prepare a designated waste container for halogenated organic waste.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools and equipment.

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.[3]

  • Spill Management:

    • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite).[4] Collect the material into a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

Proper waste management is critical for environmental safety.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, clearly labeled, and sealed container for halogenated organic waste.
Liquid Waste Collect in a designated, clearly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
Contaminated Materials Dispose of contaminated labware, gloves, and other materials as hazardous waste in the designated solid waste container.
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.[5]

Note: Never dispose of this compound or its waste down the drain.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste handle_in_hood Work in Fume Hood prep_waste->handle_in_hood handle_avoid_dust Avoid Dust/Aerosols handle_in_hood->handle_avoid_dust emergency_spill Spill Response handle_in_hood->emergency_spill emergency_exposure Exposure Response handle_in_hood->emergency_exposure handle_tools Use Non-Sparking Tools handle_avoid_dust->handle_tools dispose_waste Segregate Halogenated Waste handle_tools->dispose_waste dispose_containers Rinse & Deface Containers dispose_waste->dispose_containers

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.